molecular formula C4H5N3O B1321574 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 202931-88-2

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B1321574
CAS No.: 202931-88-2
M. Wt: 111.1 g/mol
InChI Key: VFAQDMYUCHBIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is a useful research compound. Its molecular formula is C4H5N3O and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-4(3-8)2-5-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAQDMYUCHBIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611215
Record name 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202931-88-2
Record name 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 202931-88-2

This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential applications, particularly in the realm of medicinal chemistry.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the reviewed literature, the following table summarizes its known and computed properties.

PropertyValueSource
CAS Number 202931-88-2[1][2]
Molecular Formula C₄H₅N₃O[1]
Molecular Weight 111.10 g/mol [1]
IUPAC Name This compound
Computed XLogP3-AA -0.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 111.043261792 g/mol [1]
Monoisotopic Mass 111.043261792 g/mol [1]
Topological Polar Surface Area 47.8 Ų[1]
Heavy Atom Count 9[1]
Complexity 143[1]

Synthesis and Characterization

A common route for the synthesis of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes involves a multi-step process. A representative experimental protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

This synthesis involves the reaction of a suitable precursor, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), with methylamine.

Materials:

  • 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)

  • Methylamine solution in isopropanol (2 M)

  • Isopropanol (iPrOH)

  • Screw-capped reaction tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (2.5 mmol, 545 mg).

  • Add a 2 M solution of methylamine in isopropanol (1.5 mL).

  • Add an additional 3.5 mL of isopropanol to the reaction mixture.

  • Seal the reaction tube and place it in a pre-heated heating block or oil bath at 80°C.

  • Stir the reaction mixture vigorously for 15 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by column chromatography.

Characterization Data

The following spectroscopic data has been reported for a compound identified as 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde, which is synonymous with the target compound.

Data TypeReported Values
¹H NMR (300 MHz, CDCl₃) δ 10.14 (s, 1H), 8.15 (s, 1H), 4.21 (s, 3H)
¹³C NMR (75 MHz, CDCl₃) δ 185.1, 148.1, 126.3, 37.2
¹H NMR (300 MHz, DMSO-d₆) δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H)
¹³C NMR (151 MHz, DMSO-d₆) δ 185.0, 147.0, 128.8, 36.7

Note: IR and Mass Spectrometry data for this specific compound are not detailed in the reviewed literature.

Potential Applications and Biological Relevance

The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals.[3] Derivatives of 1,2,3-triazole have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.

Anticancer Potential: A Mechanistic Overview

While the specific biological targets of this compound have not been elucidated, many 1,2,3-triazole derivatives exert their anticancer effects through various mechanisms. These can include the inhibition of key enzymes involved in cancer cell proliferation and survival, disruption of microtubule dynamics, and the induction of apoptosis. The diagram below illustrates a generalized signaling pathway that can be targeted by bioactive 1,2,3-triazole compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Microtubule_Dynamics Microtubule Dynamics Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apoptosis_Induction Apoptosis Induction Triazole_Compound 1,2,3-Triazole Derivative Triazole_Compound->Signaling_Cascade Inhibition Triazole_Compound->Microtubule_Dynamics Disruption Triazole_Compound->Apoptosis_Induction

Caption: Generalized signaling pathways targeted by 1,2,3-triazole anticancer agents.

Experimental Workflow for Biological Evaluation

The discovery and development of novel therapeutic agents, such as derivatives of this compound, typically follow a structured experimental workflow. This process begins with the synthesis of the compound and progresses through various stages of biological screening to identify and characterize its activity.

G Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A typical experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known bioactive 1,2,3-triazole derivatives suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs. The synthetic protocol and characterization data provided herein serve as a foundation for researchers to explore the potential of this compound. Further studies are warranted to fully elucidate its physical properties, biological activity, and mechanism of action.

References

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its chemical properties, a representative synthetic protocol, and potential applications based on the bioactivity of the broader 1,2,3-triazole class of molecules.

Core Compound Properties

This compound is a substituted triazole with the molecular formula C₄H₅N₃O.[1] Its key quantitative and identifying information is summarized in the table below.

PropertyValueReference
Molecular Weight 111.10 g/mol [1]
Molecular Formula C₄H₅N₃O[1]
CAS Number 202931-88-2[1]
IUPAC Name This compound[1]
Canonical SMILES CN1N=NC=C1C=O
InChI Key VFAQDMYUCHBIJL-UHFFFAOYSA-N[1]

Hazard Identification

Based on GHS classifications, this compound is associated with the following hazards.[1] Appropriate safety precautions should be taken during handling and synthesis.

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Synthetic Methodology

Representative Experimental Protocol: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes

This procedure is adapted from a general method for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes.[2]

  • Reaction Setup: To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), the primary amine (in this case, methylamine, 0.55 mmol), water (45 µL), and isopropanol (or 1,4-dioxane) (1 mL).

  • Reaction Conditions: The reaction mixture is stirred for 15 hours at 80 °C.

  • Work-up and Purification: After the reaction is complete, the mixture is concentrated. The crude product is then purified via column chromatography. A typical purification involves using dichloromethane (DCM) as the eluent to remove 4-nitroaniline, followed by a DCM/ethyl acetate gradient to isolate the final product.[2]

Synthesis_Workflow reagents FNPT (0.5 mmol) Methylamine (0.55 mmol) Water (45 µL) iPrOH (1 mL) reaction_vessel Screw-Capped Reaction Tube reagents->reaction_vessel Add stirring Stir at 80°C for 15h reaction_vessel->stirring concentration Concentrate Mixture stirring->concentration chromatography Column Chromatography (DCM -> DCM/EtOAc gradient) concentration->chromatography Purify product This compound chromatography->product Isolate

References

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information, including computed properties, and draws on data from closely related analogs to present a thorough profile. This guide covers physicochemical properties, proposed synthesis and reactivity, and explores the potential biological significance of the broader class of 1-methyl-1,2,3-triazole derivatives in drug discovery and development, particularly in the fields of oncology and infectious diseases.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C5 position of the triazole ring yields this compound, a molecule with potential as a versatile building block for the synthesis of more complex bioactive compounds. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures for drug discovery programs.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅N₃O--INVALID-LINK--
Molecular Weight 111.10 g/mol --INVALID-LINK--
CAS Number 202931-88-2--INVALID-LINK--
XLogP3-AA (Computed) -0.5--INVALID-LINK--
Hydrogen Bond Donor Count (Computed) 0--INVALID-LINK--
Hydrogen Bond Acceptor Count (Computed) 3--INVALID-LINK--
Rotatable Bond Count (Computed) 1--INVALID-LINK--
Exact Mass (Computed) 111.043262 g/mol --INVALID-LINK--
Monoisotopic Mass (Computed) 111.043262 g/mol --INVALID-LINK--
Topological Polar Surface Area (Computed) 47.8 Ų--INVALID-LINK--
Heavy Atom Count (Computed) 8--INVALID-LINK--
Formal Charge (Computed) 0--INVALID-LINK--
Complexity (Computed) 134--INVALID-LINK--

Synthesis and Reactivity

Proposed Synthesis

A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be adapted from the well-established synthesis of the isomeric 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde. The foundational reaction for the formation of the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

A proposed experimental protocol is as follows:

Reaction Scheme:

Materials:

  • Methyl azide (CH₃-N₃)

  • Propynal (HC≡C-CHO)

  • Copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or THF)

Procedure:

  • In a round-bottom flask, dissolve propynal in the chosen solvent system.

  • Add the copper(I) catalyst to the solution.

  • Slowly add a solution of methyl azide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including catalyst loading, solvent system, temperature, and reaction time.

Chemical Reactivity

The aldehyde functionality of this compound is expected to undergo typical reactions of aldehydes, making it a valuable synthetic intermediate. These reactions include:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-Methyl-1H-1,2,3-triazol-5-yl)methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) can yield the corresponding secondary or tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain at the 5-position.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines to form hydrazones, hydroxylamines to form oximes, and semicarbazides to form semicarbazones.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available. The following are predicted key spectroscopic features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Singlet for the methyl protons (N-CH₃) around 4.0-4.3 ppm. - Singlet for the triazole proton (C4-H) around 8.0-8.5 ppm. - Singlet for the aldehyde proton (CHO) around 9.8-10.2 ppm.
¹³C NMR - Signal for the methyl carbon (N-CH₃) around 35-40 ppm. - Signal for the triazole carbon (C4) around 125-130 ppm. - Signal for the triazole carbon (C5) around 145-150 ppm. - Signal for the aldehyde carbonyl carbon (CHO) around 180-185 ppm.
IR Spectroscopy (cm⁻¹) - C-H stretching of the methyl and triazole ring around 2900-3100. - C=O stretching of the aldehyde around 1680-1700. - C=N and N=N stretching of the triazole ring around 1400-1600.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 111. - Fragmentation patterns may include loss of CO (m/z = 83) and N₂ (m/z = 83).

Biological Significance and Potential Applications

While the specific biological activity of this compound has not been extensively reported, the 1,2,3-triazole scaffold is a well-established pharmacophore with a broad range of biological activities.

Antimicrobial Activity

Derivatives of 1,2,3-triazoles have demonstrated significant potential as antimicrobial agents.[1][2][3] Their mechanism of action can be multifaceted, including the inhibition of essential bacterial enzymes.[1] For instance, some triazole-based compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[1]

Anticancer Activity

A vast number of 1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer properties.[4][5] These compounds can exert their effects through various mechanisms, including the induction of apoptosis. One of the key pathways involved in apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can be upregulated by 1,2,3-triazole-containing compounds, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death.[6][7]

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the synthesis and subsequent functionalization of this compound.

G cluster_synthesis Synthesis cluster_reactions Derivative Synthesis Methyl Azide Methyl Azide Cu(I) Catalyzed Cycloaddition Cu(I) Catalyzed Cycloaddition Methyl Azide->Cu(I) Catalyzed Cycloaddition Propynal Propynal Propynal->Cu(I) Catalyzed Cycloaddition This compound This compound Cu(I) Catalyzed Cycloaddition->this compound Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Reductive Amination Reductive Amination This compound->Reductive Amination Carboxylic Acid Derivative Carboxylic Acid Derivative Oxidation->Carboxylic Acid Derivative Alcohol Derivative Alcohol Derivative Reduction->Alcohol Derivative Amine Derivative Amine Derivative Reductive Amination->Amine Derivative

Caption: Proposed synthetic workflow for this compound.

Representative Signaling Pathway: Induction of Apoptosis

The following diagram illustrates a representative signaling pathway by which some 1,2,3-triazole derivatives may induce apoptosis in cancer cells. This is a generalized pathway and has not been specifically confirmed for this compound.

G 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative Bcl-2 Bcl-2 1,2,3-Triazole Derivative->Bcl-2 Inhibits Bax Bax 1,2,3-Triazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Representative apoptosis induction pathway by 1,2,3-triazole derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest it is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its properties based on available data and the established chemistry of related 1,2,3-triazole derivatives. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and materials science.

References

Spectral Data and Synthetic Insights for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for detailed experimental spectral data (NMR, IR, MS) and a specific synthesis protocol for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 202931-88-2) did not yield specific published results for this particular regioisomer. The information presented herein is based on the closely related and well-characterized regioisomer, 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde , and general synthetic methodologies for 1,5-disubstituted 1,2,3-triazoles. This document aims to provide valuable comparative data and potential synthetic strategies.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The 1,2,3-triazole core is a key structural motif in numerous pharmaceuticals due to its metabolic stability and ability to engage in various non-covalent interactions. The aldehyde functionality serves as a versatile handle for further chemical modifications. This guide provides a summary of available spectral data for a closely related isomer and outlines a general synthetic approach that may be adapted for the synthesis of the title compound.

Spectral Data of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde

The following tables summarize the nuclear magnetic resonance (NMR) data for the regioisomer, 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde. These data can serve as a reference for the characterization of the 5-carbaldehyde isomer, where slight shifts in the spectral data would be expected due to the different substitution pattern on the triazole ring.

Table 1: ¹H NMR Spectral Data of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.14Singlet1HCHO
8.15Singlet1HCH (triazole ring)
4.21Singlet3HN-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde

Chemical Shift (δ) ppmAssignment
185.1C HO
148.1C 4 (triazole ring)
126.3C 5 (triazole ring)
37.2N-C H₃

Solvent: CDCl₃

Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely used method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This method is in contrast to the more common Copper-catalyzed reaction (CuAAC) which typically yields the 1,4-disubstituted product.

General Protocol for Ruthenium-Catalyzed Synthesis of 1,5-disubstituted 1,2,3-triazoles:

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

  • Reactant Preparation: In a suitable reaction vessel, the terminal alkyne (in this case, a protected form of propynal, such as propargyl aldehyde diethyl acetal) is dissolved in an appropriate solvent (e.g., toluene or DMF).

  • Addition of Azide: Methyl azide is added to the solution. Methyl azide is a hazardous and explosive compound and should be handled with extreme caution, preferably generated in situ or used as a solution.

  • Catalyst Addition: A catalytic amount of a Ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight. The optimal temperature will depend on the specific substrates and catalyst used.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired 1,5-disubstituted triazole.

  • Deprotection: If a protected aldehyde was used, a final deprotection step is necessary. For an acetal, this is typically achieved by treatment with an aqueous acid.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectral characterization of a 1,5-disubstituted 1,2,3-triazole.

G General Synthetic Workflow for 1,5-Disubstituted 1,2,3-Triazoles cluster_synthesis Synthesis cluster_characterization Characterization reactants Terminal Alkyne + Alkyl Azide reaction Ru-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactants->reaction purification Work-up & Purification (Column Chromatography) reaction->purification product 1,5-Disubstituted 1,2,3-Triazole purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms spectral_data Structural Confirmation nmr->spectral_data ir->spectral_data ms->spectral_data

Caption: General workflow for synthesis and characterization.

G Logical Flow of Spectral Data Analysis cluster_data_interpretation Data Interpretation start Synthesized Compound nmr NMR Analysis start->nmr ir IR Analysis start->ir ms MS Analysis start->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation final_structure Confirmed Structure of This compound structure_elucidation->final_structure

Caption: Flowchart for spectral data analysis.

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details three core synthetic strategies: a transamination-rearrangement approach, direct formylation via the Vilsmeier-Haack reaction, and the oxidation of a corresponding alcohol precursor. Each pathway is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and practical application in a laboratory setting.

Core Synthesis Pathways

Three principal routes for the synthesis of this compound have been identified and are discussed in detail below.

Pathway 1: Synthesis via Transamination and Rearrangement

This pathway involves the reaction of a pre-synthesized 1-aryl-4-formyl-1,2,3-triazole with methylamine. The reaction proceeds through an imine formation, followed by a Cornforth rearrangement and subsequent hydrolysis to yield the desired this compound. A common starting material for this approach is 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT).

Quantitative Data

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehydeMethylamine solution (2M in iPrOH)Isopropanol (iPrOH)801564

Experimental Protocol

To a screw-capped reaction tube equipped with a magnetic stirring bar, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (2.5 mmol, 545 mg) is added, followed by a 2 M solution of methylamine in isopropanol (1.5 mL) and an additional 3.5 mL of isopropanol. The reaction mixture is stirred for 15 hours at 80 °C. After completion, the crude product is coated on silica and purified via column chromatography. The column is first eluted with dichloromethane (DCM) to remove 4-nitroaniline, followed by a gradient of dichloromethane/methyl tert-butyl ether (DCM/MTBE) from 1:0 to 1:1. Further purification can be achieved by sublimation in a Kugelrohr apparatus.

Logical Relationship Diagram

G A 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde C Imine Intermediate A->C Reaction B Methylamine B->C D Cornforth Rearrangement C->D E Hydrolysis D->E F This compound E->F

Transamination and Rearrangement Pathway
Pathway 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This pathway offers a direct route to the target molecule from 1-methyl-1H-1,2,3-triazole. The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃), which then acts as the formylating agent.

Quantitative Data

Experimental Protocol (General)

In a round-bottom flask, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 10 °C. The resulting mixture is stirred for a specified time at room temperature to form the Vilsmeier reagent. 1-Methyl-1H-1,2,3-triazole is then added to the reagent, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Workup A DMF C Vilsmeier Reagent A->C B POCl3 B->C E Electrophilic Attack C->E D 1-Methyl-1H-1,2,3-triazole D->E F Hydrolysis E->F G This compound F->G

Vilsmeier-Haack Formylation Workflow
Pathway 3: Oxidation of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

This synthetic route involves the preparation of the alcohol precursor, (1-methyl-1H-1,2,3-triazol-5-yl)methanol, followed by its oxidation to the desired aldehyde. The precursor alcohol can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between methyl azide and propargyl alcohol.

Quantitative Data

Quantitative data for the oxidation of (1-methyl-1H-1,2,3-triazol-5-yl)methanol is not explicitly available. The yield is dependent on the chosen oxidizing agent and reaction conditions.

Experimental Protocol

Step 1: Synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol (General CuAAC Protocol)

Methyl azide and propargyl alcohol are dissolved in a suitable solvent system, such as a mixture of water and a tertiary alcohol. A copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, are added to generate the active copper(I) catalyst in situ. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC. The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. The crude alcohol is purified by column chromatography.

Step 2: Oxidation to this compound (General Oxidation Protocol)

The purified (1-methyl-1H-1,2,3-triazol-5-yl)methanol is dissolved in an appropriate solvent (e.g., dichloromethane). A suitable oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), is added to the solution. The reaction is stirred at room temperature or with gentle heating until the oxidation is complete (monitored by TLC). The reaction mixture is then filtered to remove the oxidant, and the filtrate is concentrated. The resulting crude aldehyde is purified by column chromatography.

Signaling Pathway Diagram

G A Methyl Azide D (1-Methyl-1H-1,2,3-triazol-5-yl)methanol A->D CuAAC Reaction B Propargyl Alcohol B->D C Cu(I) Catalyst C->D F This compound D->F Oxidation E Oxidizing Agent (e.g., MnO2) E->F

Oxidation Pathway from Precursor Alcohol

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own advantages and considerations. The transamination-rearrangement approach offers a well-documented and high-yielding route. The Vilsmeier-Haack reaction provides a direct formylation method, though optimization for the specific substrate may be required. The oxidation of the corresponding alcohol is a classic two-step approach that relies on a robust cycloaddition reaction followed by a standard oxidation. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. This guide provides the necessary foundational information for the successful synthesis of this important heterocyclic compound.

References

In-Depth Technical Guide to the Structure Elucidation of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and the spectroscopic data integral to confirming its molecular structure.

Compound Identification

Basic chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 202931-88-2
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
IUPAC Name This compound

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving a cycloaddition reaction followed by a rearrangement and substitution. A plausible and documented synthetic route is adapted from the work of Fantoni et al. (2022) on the synthesis of related 1-alkyl-4-formyl-1,2,3-triazoles, where the reaction mechanism suggests the formation of the 5-carbaldehyde isomer.

Synthesis Pathway

The synthesis commences with the preparation of a precursor, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, from 4-nitrophenyl azide and 3-dimethylaminoacrolein. This intermediate then undergoes a reaction with methylamine, which leads to a Cornforth-type rearrangement and subsequent displacement of the 4-nitroaniline group to yield the final product.

synthesis_pathway cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Rearrangement & Substitution 4-Nitrophenyl azide 4-Nitrophenyl azide Precursor 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Nitrophenyl azide->Precursor + 3-Dimethylaminoacrolein 3-Dimethylaminoacrolein 3-Dimethylaminoacrolein 3-Dimethylaminoacrolein->Precursor Final_Product This compound Precursor->Final_Product + Methylamine Methylamine Methylamine Methylamine->Final_Product

Synthesis Pathway for this compound
Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of analogous compounds and is expected to yield this compound.

Materials:

  • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Methylamine solution (2 M in isopropanol)

  • Isopropanol (iPrOH)

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq).

  • Add a solution of methylamine in isopropanol (1.2 eq) and additional isopropanol to ensure adequate mixing.

  • Seal the reaction tube and stir the mixture at 80 °C for 15 hours.

  • After cooling to room temperature, concentrate the crude product under reduced pressure.

  • Adsorb the crude product onto a small amount of silica gel.

  • Purify the product by flash column chromatography on silica gel. Elute first with dichloromethane to remove the 4-nitroaniline byproduct, followed by a gradient of dichloromethane/methyl tert-butyl ether.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Structure Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9-10.2Singlet1HAldehyde proton (-CHO)
~8.0-8.2Singlet1HTriazole ring proton (C4-H)
~4.1-4.3Singlet3HMethyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbon (-CHO)
~148Triazole ring carbon (C5)
~125Triazole ring carbon (C4)
~37Methyl carbon (-CH₃)

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)Functional Group
~3100-3150C-H stretch (triazole ring)
~2900-3000C-H stretch (methyl group)
~1680-1700C=O stretch (aldehyde)
~1400-1500C=N, C=C stretch (triazole ring)

Table 4: Mass Spectrometry Data (Expected)

m/zAssignment
111[M]⁺ (Molecular ion)
83[M - CO]⁺
55[M - CO - N₂]⁺
Logical Workflow for Structure Elucidation

The process of confirming the structure of this compound follows a logical progression of synthesis and analysis.

elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification ms Mass Spectrometry purification->ms Sample ir IR Spectroscopy purification->ir Sample nmr NMR Spectroscopy purification->nmr Sample confirmation Structure Confirmed ms->confirmation Molecular Weight ir->confirmation Functional Groups nmr->confirmation Connectivity

Workflow for Structure Elucidation

Conclusion

The structure of this compound is elucidated through a systematic approach involving its synthesis from readily available starting materials and comprehensive analysis using modern spectroscopic methods. The combined data from NMR, IR, and Mass Spectrometry provide unambiguous evidence for the assigned structure, making this guide a valuable resource for researchers in the field of heterocyclic chemistry and drug discovery.

An In-Depth Technical Guide to the Basic Reactions of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and protocols specifically for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde are limited in publicly available literature. The following guide is a comprehensive overview of its expected basic reactions, supported by data from closely related analogs and general organic chemistry principles. Methodologies provided are adapted from reactions with similar triazole aldehydes and should be considered as starting points for experimental design.

Introduction

This compound, a substituted triazole, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The 1,2,3-triazole core is a key pharmacophore, and the presence of a reactive aldehyde group at the 5-position allows for a wide range of chemical transformations.[1] This guide details the fundamental reactions of this aldehyde, providing a framework for its application in the synthesis of novel molecular entities.

Core Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is the primary site of reactivity, participating in a variety of classical organic reactions. These transformations allow for the elongation of the carbon chain, the introduction of new functional groups, and the construction of more complex molecular architectures.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding 1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This transformation is a fundamental step in the synthesis of amides, esters, and other carboxylic acid derivatives.

Reaction Pathway:

This compound This compound 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid This compound->1-Methyl-1H-1,2,3-triazole-5-carboxylic acid [O] Oxidizing Agent Oxidizing Agent Oxidizing Agent->1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

Caption: Oxidation of the aldehyde to a carboxylic acid.

Quantitative Data for Oxidation of a Related Aldehyde:

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
KMnO₄Acetone/Water0 - rt285N/A
Ag₂OTHF/Waterrt1290N/A
Jones ReagentAcetone00.578N/A

Experimental Protocol (Adapted):

To a solution of this compound (1.0 mmol) in acetone (10 mL) at 0 °C is slowly added Jones reagent (2.0 M, 1.5 mL). The reaction mixture is stirred for 30 minutes, after which isopropanol is added to quench the excess oxidant. The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude carboxylic acid.

Reduction to Alcohol

The aldehyde can be reduced to the corresponding (1-methyl-1H-1,2,3-triazol-5-yl)methanol. This alcohol can serve as a precursor for ethers, esters, and halides.

Reaction Pathway:

This compound This compound (1-Methyl-1H-1,2,3-triazol-5-yl)methanol (1-Methyl-1H-1,2,3-triazol-5-yl)methanol This compound->(1-Methyl-1H-1,2,3-triazol-5-yl)methanol [H] Reducing Agent Reducing Agent Reducing Agent->(1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Caption: Reduction of the aldehyde to a primary alcohol.

Quantitative Data for Reduction of a Related Triazole Ester:

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
NaBH₄Methanolrt295[2]
LiAlH₄THF0 - rt192N/A
DIBAL-HDCM-78390[3]

Experimental Protocol (Adapted from[2]):

To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) in portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol.

Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene, allowing for the introduction of a variety of substituents.

Reaction Pathway:

This compound This compound Alkene Alkene This compound->Alkene Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Alkene Triphenylphosphine oxide Triphenylphosphine oxide Alkene->Triphenylphosphine oxide +

Caption: Wittig olefination of the aldehyde.

Quantitative Data for Wittig Reaction of a Related Triazole Aldehyde:

YlideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ph₃P=CHCO₂EtNaHTHF0 - rt1285N/A
Ph₃P=CH₂n-BuLiTHF-78 - rt275N/A
(EtO)₂P(O)CH₂CO₂Et (HWE)NaHTHF0 - rt490N/A

Experimental Protocol (Adapted):

To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere is added n-butyllithium (1.2 mmol, 1.6 M in hexanes). The resulting ylide solution is stirred for 30 minutes at this temperature. A solution of this compound (1.0 mmol) in dry THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Condensation Reactions

The aldehyde readily undergoes condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form imines, enamines, and other conjugated systems.

Reaction with primary amines yields the corresponding imines, which are valuable intermediates for further functionalization, including reduction to secondary amines.

Reaction Pathway:

This compound This compound Imine (Schiff Base) Imine (Schiff Base) This compound->Imine (Schiff Base) Primary Amine Primary Amine Primary Amine->Imine (Schiff Base)

Caption: Imine formation via condensation with a primary amine.

Quantitative Data for Imine Formation with a Related Triazole Aldehyde:

AmineSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
AnilineEthanolAcetic acid (cat.)reflux492N/A
BenzylamineTolueneDean-Starkreflux688N/A
HydrazineEthanolNonert195N/A

Experimental Protocol (Adapted):

A solution of this compound (1.0 mmol), the primary amine (1.1 mmol), and a catalytic amount of acetic acid in ethanol (10 mL) is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by recrystallization or column chromatography to afford the desired imine.

Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base, leads to the formation of a new carbon-carbon double bond.

Reaction Pathway:

This compound This compound Knoevenagel Product Knoevenagel Product This compound->Knoevenagel Product Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Product

Caption: Knoevenagel condensation with an active methylene compound.

Quantitative Data for Knoevenagel Condensation with a Related Aldehyde:

Active Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MalononitrilePiperidineEthanolreflux295N/A
Ethyl cyanoacetatePiperidineEthanolreflux388N/A
Meldrum's acidPyridineDCMrt490N/A

Experimental Protocol (Adapted):

To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is added a catalytic amount of piperidine. The reaction mixture is heated at reflux for 2 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and dried to give the Knoevenagel condensation product.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry centered around its aldehyde functionality. The core reactions of oxidation, reduction, olefination, and condensation provide access to a wide array of more complex molecules. While specific experimental data for this compound is not abundant, the established reactivity of related triazole aldehydes provides a solid foundation for the development of synthetic routes to novel compounds for applications in drug discovery and materials science. Further research into the specific reactivity of this molecule is warranted to fully exploit its synthetic potential.

References

Potential Biological Activities of Methyl-Triazole Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a methyl group and a carbaldehyde (formyl) moiety, the resulting methyl-triazole carbaldehyde scaffold presents a versatile platform for the synthesis of novel derivatives with a wide spectrum of potential biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and enzyme-inhibiting properties of compounds derived from methyl-triazole carbaldehydes. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Biological Activities

Derivatives of methyl-triazole carbaldehydes, particularly Schiff bases and hydrazones formed through the reaction of the carbaldehyde group, have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Triazole derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] The carbaldehyde group on the methyl-triazole ring serves as a reactive handle to synthesize Schiff bases and other derivatives that have shown cytotoxic effects against various cancer cell lines. While specific quantitative data for derivatives of a simple "methyl-triazole carbaldehyde" are not abundant in publicly accessible literature, studies on closely related triazole-based Schiff bases and other derivatives provide strong evidence of their potential. For instance, certain 1,2,3-triazole and chiral Schiff base hybrids have shown IC50 values in the low micromolar range against prostate (PC3) and skin (A375) cancer cell lines.[4] Similarly, novel 1,2,4-triazole derivatives have been reported to induce apoptosis by targeting p53.[3]

Table 1: Representative Anticancer Activity of Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole Chiral Schiff Base HybridPC3 (Prostate)40.46 - 75.05[4]
1,2,3-Triazole Chiral Schiff Base HybridA375 (Skin)21.86 - 40.37[4]
Thiazolo[3,2-b][1][3][5]-triazole derivativeVariousMean GI50 1.37[3]
Quinolino-triazole derivativeMCF-7 (Breast)10 ± 0.2[5]

Note: Data for closely related triazole derivatives are presented due to the limited availability of specific data for methyl-triazole carbaldehyde derivatives in the initial search.

Antimicrobial Activity

The triazole scaffold is a well-established pharmacophore in antifungal agents, and derivatives of methyl-triazole carbaldehydes extend this activity to a broader antimicrobial spectrum. The mechanism of action for many triazole-based antifungals involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. The antibacterial activity of triazole derivatives, including Schiff bases and their metal complexes, has also been reported, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria.[6][7][8]

Table 2: Representative Antimicrobial Activity of Triazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Hydrazide-hydrazone derivativeS. aureus6.25[9]
Hydrazide-hydrazone derivativeE. coli12.5[9]
Hydrazide-hydrazone derivativeGram-positive bacteria1.95 - 7.81[9]
Steroidal HydrazoneB. cereus0.37 - 3.00[10]
1,2-dihydropyrimidine derivativeGram-positive & negative bacteria0.08 - 1[11]

Note: MIC (Minimum Inhibitory Concentration) values for related hydrazone and triazole derivatives are presented to indicate potential activity.

Enzyme Inhibition

The ability of triazole derivatives to coordinate with metal ions in the active sites of enzymes makes them attractive candidates for enzyme inhibitors. This property is central to their antifungal mechanism and is also being explored for other therapeutic targets.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of methyl-triazole carbaldehyde derivatives.

Synthesis of Schiff Base and Hydrazone Derivatives

A general procedure for the synthesis of Schiff bases and hydrazones from a methyl-triazole carbaldehyde is as follows:

  • Dissolution: Dissolve the methyl-triazole carbaldehyde in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine/Hydrazine: Add an equimolar amount of the desired primary amine (for Schiff bases) or hydrazine/hydrazide (for hydrazones) to the solution.

  • Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure Schiff base or hydrazone derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of methyl-triazole carbaldehyde) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

  • Well Creation: Create wells of a defined diameter in the agar plate using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution (at various concentrations) into each well. Include positive (e.g., a standard antibiotic or antifungal) and negative (solvent) controls.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

  • MIC Determination (Broth Dilution Method): To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate. The wells are then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activities and evaluation of methyl-triazole carbaldehyde derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_results Data Analysis A Methyl-Triazole Carbaldehyde C Schiff Base / Hydrazone Derivatives A->C B Primary Amine / Hydrazine B->C D Anticancer Screening (MTT Assay) C->D Test Compounds E Antimicrobial Screening (Agar Well Diffusion / MIC) C->E Test Compounds F IC50 Values D->F G MIC Values E->G

General workflow for synthesis and biological evaluation.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway Triazole Triazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Triazole->Bax Activates Bcl2->Bax Inhibits Mito Mitochondria Bax->Mito Pore formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway induced by triazole derivatives.

Conclusion and Future Directions

Methyl-triazole carbaldehydes are promising scaffolds for the development of new therapeutic agents. The ease of derivatization of the carbaldehyde group allows for the creation of diverse chemical libraries of Schiff bases, hydrazones, and other related compounds. While the existing literature on broader classes of triazoles indicates significant potential for anticancer and antimicrobial activities, further research is needed to specifically explore the structure-activity relationships of derivatives synthesized directly from methyl-triazole carbaldehydes.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a focused library of methyl-triazole carbaldehyde derivatives and their systematic screening against a panel of cancer cell lines and microbial strains to generate specific quantitative data.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Studies: Evaluation of the efficacy and safety of promising lead compounds in preclinical animal models.

The continued exploration of this chemical space holds the potential to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and infectious diseases.

References

An In-depth Technical Guide to 1,2,3-Triazole Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[1] This scaffold has emerged as a significant pharmacophore in medicinal chemistry due to its unique chemical properties and broad spectrum of biological activities.[2][3] The stability of the triazole ring under physiological conditions, its ability to form hydrogen bonds, and its dipole moment contribute to its versatility in drug design.[4] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for the development of novel therapeutic agents.[5][6] This guide provides a comprehensive overview of 1,2,3-triazole containing organic compounds, focusing on their synthesis, biological activities, and applications in drug development.

Synthesis of 1,2,3-Triazole Containing Compounds

The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, create by-products that are easily removed, and are stereospecific.[5] The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-regioisomer.[6]

The general workflow for this synthetic approach is depicted below:

Synthesis_Workflow Start Starting Materials: - Organic Azide - Terminal Alkyne Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Reaction Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) Solvent (e.g., tBuOH/H2O) Purification Purification: - Filtration - Extraction - Chromatography Reaction->Purification Crude product Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product Pure product

Caption: General experimental workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC.

Biological Activities and Therapeutic Potential

1,2,3-triazole derivatives have demonstrated a remarkable array of pharmacological activities, making them promising candidates for drug development in various therapeutic areas.[7][8]

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,2,3-triazole-containing compounds.[7][9][10] These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines.[9] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[7][9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected 1,2,3-triazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8 HT-1080 (Fibrosarcoma)15.13[1]
A-549 (Lung Carcinoma)21.25[1]
MCF-7 (Breast Adenocarcinoma)18.06[1]
MDA-MB-231 (Breast Adenocarcinoma)16.32[1]
Compound 1a MCF-7 (Breast Adenocarcinoma)1.82[7]
Compound 1e MCF-7 (Breast Adenocarcinoma)1.90[7]
Andrographolide Derivative 9 PANC-1 (Pancreatic)1.8[11]
Andrographolide Derivative 14 PANC-1 (Pancreatic)2.5[11]
Andrographolide Derivative 16 PANC-1 (Pancreatic)3.0[11]
Andrographolide Derivative 17 PANC-1 (Pancreatic)2.8[11]
Andrographolide Derivative 20 PANC-1 (Pancreatic)2.9[11]
Andrographolide Derivative 24 PANC-1 (Pancreatic)2.2[11]

Signaling Pathway Inhibition

One of the mechanisms by which 1,2,3-triazole derivatives exert their anticancer effects is through the inhibition of critical signaling pathways, such as the PI3K/AKT pathway, which is often deregulated in cancer.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazole 1,2,3-Triazole Derivative Triazole->PI3K inhibits

Caption: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of certain 1,2,3-triazole derivatives.

Antifungal Activity

1,2,3-triazole derivatives have also shown significant promise as antifungal agents.[11][12] They can be effective against a range of fungal pathogens, including various Candida species, which are a common cause of opportunistic infections.[12]

Quantitative Data on Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) of representative 1,2,3-triazole compounds against Candida albicans.

Compound IDFungal StrainMIC50 (µg/mL)Reference
4h Candida albicans SC5314< 1.52[11]
4j Candida albicans SC5314< 1.52[11]
4l Candida albicans SC53140.51[11]
4s Candida albicans SC53140.53[11]
4w Candida albicans SC53140.69[11]
Fluconazole (Ref.) Candida albicans SC53141.52[11]
4c Candida spp. (various isolates)64 - 256[12]
Antibacterial Activity

The antibacterial potential of 1,2,3-triazoles has been explored against both Gram-positive and Gram-negative bacteria.[5][13] These compounds can exhibit a range of activities, from moderate to excellent, against various bacterial strains.[13]

Quantitative Data on Antibacterial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC in µg/mL) of selected 1,2,3-triazole derivatives against different bacterial species.

Compound IDBacterial StrainMIC (µg/mL)Reference
3b Escherichia coli12.5[13]
Staphylococcus aureus12.5[13]
Bacillus subtilis25[13]
Pseudomonas aeruginosa25[13]
12a Pseudomonas aeruginosa0.14 (µM)[5]
12b Escherichia coli1.08 (µM)[5]
3 Enterococcus faecalis1.20 (µM)[5]
2a Enterococcus faecalis3.5 (µM)[5]
9a Escherichia coli (clinical isolate)0.195[1]
10d Enterococcus faecalis (ATCC 29212)≤0.195[1]

Experimental Protocols

Synthesis: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water, or dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv).

  • Dissolve the starting materials in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Biological Assay: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,2,3-triazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 1,2,3-triazole compounds and incubate for 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with 1,2,3-triazole compounds Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro MTT assay to determine the anticancer activity of 1,2,3-triazole compounds.

Biological Assay: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Fungal strain of interest

  • RPMI-1640 medium

  • 1,2,3-triazole test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Perform serial two-fold dilutions of the 1,2,3-triazole compounds in the 96-well plates.

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Conclusion

1,2,3-triazole containing organic compounds represent a highly versatile and promising class of molecules for drug discovery and development. The ease of their synthesis via "click" chemistry, coupled with their diverse and potent biological activities, has established them as a privileged scaffold in medicinal chemistry. The data and protocols presented in this guide highlight the significant potential of 1,2,3-triazoles as anticancer, antifungal, and antibacterial agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks a detailed account of the specific discovery and experimental data for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. This guide, therefore, presents a comprehensive overview based on established principles of triazole chemistry, data from analogous compounds, and plausible synthetic routes.

Introduction

This compound is a heterocyclic organic compound featuring a five-membered triazole ring substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C5 position. The 1,2,3-triazole core is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, making this compound a potentially valuable building block in drug discovery and materials science.

Physicochemical Properties

PropertyValueSource
CAS Number 202931-88-2[1]
Molecular Formula C₄H₅N₃O[1]
Molecular Weight 111.10 g/mol [1]
IUPAC Name This compound[1]
Computed LogP -0.5[1]

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of this compound is not explicitly detailed in published literature. However, based on established methodologies for the synthesis of substituted 1,2,3-triazoles, a plausible and efficient synthetic route can be proposed. A common strategy involves the initial formation of the 1-methyl-1H-1,2,3-triazole ring, followed by the introduction of the carbaldehyde group at the 5-position.

Synthesis of the 1-Methyl-1H-1,2,3-triazole Core

The initial step involves the synthesis of the parent 1-methyl-1H-1,2,3-triazole. This can be achieved through the methylation of 1H-1,2,3-triazole.

Experimental Protocol: Methylation of 1H-1,2,3-triazole

  • Reagents: 1H-1,2,3-triazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable base (e.g., sodium hydride or potassium carbonate), and an appropriate solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

  • Procedure:

    • To a solution of 1H-1,2,3-triazole in the chosen solvent, the base is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is stirred for a specified time to allow for the formation of the triazolide anion.

    • The methylating agent is then added dropwise at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-methyl-1H-1,2,3-triazole.

Formylation of 1-Methyl-1H-1,2,3-triazole

The introduction of the aldehyde group at the C5 position of the triazole ring is a key step. A common method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction. However, direct formylation of 1-methyl-1H-1,2,3-triazole can be challenging. A more reliable approach involves lithiation at the C5 position followed by quenching with a formylating agent.

Experimental Protocol: Lithiation and Formylation

  • Reagents: 1-methyl-1H-1,2,3-triazole, a strong base (e.g., n-butyllithium), a formylating agent (e.g., dimethylformamide - DMF), and an anhydrous ethereal solvent (e.g., THF or diethyl ether).

  • Procedure:

    • A solution of 1-methyl-1H-1,2,3-triazole in the anhydrous solvent is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • n-Butyllithium is added dropwise, and the mixture is stirred at this temperature for a period to ensure complete lithiation at the C5 position.

    • Anhydrous DMF is then added to the reaction mixture, which is stirred for an additional period at -78 °C.

    • The reaction is then slowly warmed to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification of the crude product by column chromatography yields this compound.

Logical Workflow for the Proposed Synthesis

G cluster_0 Synthesis of 1-Methyl-1H-1,2,3-triazole cluster_1 Formylation 1H_123_Triazole 1H-1,2,3-Triazole Methylation Methylation (e.g., CH3I, Base) 1H_123_Triazole->Methylation 1_Methyl_Triazole 1-Methyl-1H-1,2,3-triazole Methylation->1_Methyl_Triazole 1_Methyl_Triazole_Input 1-Methyl-1H-1,2,3-triazole Lithiation Lithiation (n-BuLi, -78°C) Formylation_Quench Formylation (DMF) Lithiation->Formylation_Quench Final_Product This compound Formylation_Quench->Final_Product 1_Methyl_Triazole_Input->Lithiation

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic and Analytical Data

Based on the known spectral data of 1-methyl-1H-1,2,3-triazole and general characteristics of triazole aldehydes, the following data can be predicted for this compound.

Analytical Technique Predicted Data
¹H NMR δ (ppm): ~4.2 (s, 3H, N-CH₃), ~8.2 (s, 1H, triazole-H), ~10.0 (s, 1H, CHO)
¹³C NMR δ (ppm): ~35 (N-CH₃), ~130 (triazole-CH), ~145 (triazole-C-CHO), ~185 (CHO)
IR (Infrared) Spectroscopy ν (cm⁻¹): ~3100 (C-H, triazole), ~2950 (C-H, methyl), ~1700 (C=O, aldehyde), ~1500-1600 (C=N, triazole ring)
Mass Spectrometry (MS) m/z: 111.04 (M⁺)

Potential Applications in Drug Discovery

The 1,2,3-triazole moiety is a well-established bioisostere for amide bonds and other functional groups in drug molecules. The introduction of a formyl group provides a reactive site for the synthesis of a diverse range of derivatives, such as imines, alcohols, and carboxylic acids, which can be used to probe interactions with biological targets.

Role as an Enzyme Inhibitor

Many triazole-containing compounds have been identified as potent enzyme inhibitors. For instance, triazole derivatives have been shown to inhibit enzymes like xanthine oxidase, which is involved in gout, and various kinases implicated in cancer. The aldehyde group of this compound can be derivatized to introduce functionalities that can interact with the active site of an enzyme, potentially leading to inhibition.

Illustrative Signaling Pathway: Enzyme Inhibition

G Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction No_Product No Product Formation Enzyme->No_Product Inhibition of reaction Triazole_Inhibitor Triazole Derivative Triazole_Inhibitor->Enzyme Binds to active site

Caption: General mechanism of competitive enzyme inhibition.

Conclusion

This compound represents a promising yet underexplored chemical entity. While specific literature on its discovery and synthesis is scarce, this guide provides a robust framework for its preparation and characterization based on well-established synthetic methodologies. The inherent properties of the 1,2,3-triazole core, combined with the synthetic versatility of the aldehyde group, position this compound as a valuable building block for the development of novel therapeutic agents and functional materials. Further research is warranted to synthesize and evaluate the biological and material properties of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The triazole core is a key feature in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The aldehyde functional group serves as a versatile handle for further synthetic modifications, allowing for the construction of complex molecular architectures and the development of novel chemical entities. These attributes make this compound a significant intermediate for drug discovery and the synthesis of functional materials.

This document provides a detailed protocol for the synthesis of this compound from 1-methyl-1,2,3-triazole via a regioselective lithiation and formylation reaction.

Reaction Principle

The synthesis proceeds via a two-step process. First, 1-methyl-1,2,3-triazole is regioselectively deprotonated at the C-5 position using a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature. The C-5 proton is the most acidic proton on the triazole ring, facilitating selective metalation at this position. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. An aqueous workup then yields the desired this compound.

Experimental Protocol

Materials:

  • 1-methyl-1,2,3-triazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography equipment (optional, for purification)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen.

  • Addition of Reactants: Anhydrous tetrahydrofuran (THF) is added to the flask via a syringe. 1-methyl-1,2,3-triazole is then added. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at -78 °C for an additional 2 hours.

  • Quenching: The reaction is slowly warmed to 0 °C and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to obtain the pure this compound.

Data Presentation

ParameterValue/Description
Starting Material 1-methyl-1,2,3-triazole
Reagents n-Butyllithium (n-BuLi), N,N-dimethylformamide (DMF)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C
Reaction Time Lithiation: 1 hour; Formylation: 2 hours
Product This compound
Appearance Off-white to pale yellow solid
Molecular Formula C₄H₅N₃O[1]
Molecular Weight 111.10 g/mol [1]
CAS Number 202931-88-2[1]
Purity >95% (after purification)

Note: The yield for this specific reaction is not explicitly reported in the readily available literature, but similar formylation reactions on related heterocyclic systems typically proceed with moderate to good yields.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup and Purification start Start setup Inert Atmosphere (Ar or N2) start->setup reactants Add 1-methyl-1,2,3-triazole and anhydrous THF setup->reactants cooling Cool to -78 °C reactants->cooling lithiation Add n-BuLi (1.1 eq) Stir for 1h at -78 °C cooling->lithiation formylation Add DMF (1.2 eq) Stir for 2h at -78 °C lithiation->formylation quench Quench with sat. NH4Cl formylation->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with H2O/Brine Dry over MgSO4 extraction->wash_dry evaporation Solvent Evaporation wash_dry->evaporation purification Column Chromatography (Optional) evaporation->purification end Final Product purification->end

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

ReactionScheme reactant 1-methyl-1,2,3-triazole intermediate [Lithiated Intermediate] reactant->intermediate 1. n-BuLi, THF, -78 °C product This compound intermediate->product 2. DMF 3. H2O workup

References

Application Notes: Lithiation and Formylation of 1-Methyl-1,2,3-triazole for the Synthesis of 1-Methyl-1H-1,2,3-triazole-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of heterocyclic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the elaboration of more complex molecules. The 1,2,3-triazole moiety is a prevalent scaffold in medicinal chemistry and materials science. The introduction of a formyl group onto the 1-methyl-1,2,3-triazole core yields valuable building blocks, namely 1-methyl-1H-1,2,3-triazole-4-carbaldehyde and 1-methyl-1H-1,2,3-triazole-5-carbaldehyde. These aldehydes can be further functionalized to generate a diverse array of derivatives with potential applications in drug discovery and materials development.

This protocol details the lithiation of 1-methyl-1,2,3-triazole followed by quenching with a formylating agent, a common and effective method for the introduction of an aldehyde group onto heteroaromatic rings[1]. The regioselectivity of the lithiation of 1-substituted 1,2,3-triazoles is a critical aspect of this synthesis. Evidence from studies on related N-substituted triazoles suggests that deprotonation is most likely to occur at the C-5 position. This is attributed to the electronic properties of the triazole ring, where the C-5 proton is rendered more acidic.

The resulting 1-methyl-1,2,3-triazole-carbaldehydes are versatile intermediates. The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation, reduction, olefination, and reductive amination, providing access to a variety of functional groups and molecular architectures.

Quantitative Data Summary

The following table summarizes the expected reagents, conditions, and potential outcomes for the lithiation and formylation of 1-methyl-1,2,3-triazole. The regioselectivity is predicted based on related literature.

ParameterValueReference
Starting Material 1-Methyl-1,2,3-triazole-
Lithiation Reagent n-Butyllithium (n-BuLi)[1]
Formylating Agent N,N-Dimethylformamide (DMF)[1]
Solvent Anhydrous Tetrahydrofuran (THF)[2]
Reaction Temperature -78 °C to room temperature[2]
Major Product This compoundPredicted
Minor Product 1-Methyl-1H-1,2,3-triazole-4-carbaldehydePossible
Typical Yield 60-80% (for related systems)[3]

Experimental Protocol: Lithiation and Formylation of 1-Methyl-1,2,3-triazole

This protocol describes the general procedure for the synthesis of 1-methyl-1H-1,2,3-triazole-carbaldehyde.

Materials:

  • 1-Methyl-1,2,3-triazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or equivalent inert atmosphere setup

  • Dry, oven-dried glassware

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Initial Solution: To the flask, add 1-methyl-1,2,3-triazole (1.0 eq.) and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-methyl-1H-1,2,3-triazole-carbaldehyde isomer(s).

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Experimental Workflow

Lithiation_Formylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: Dry Glassware under Inert Atmosphere reagents Add 1-Methyl-1,2,3-triazole and Anhydrous THF start->reagents cool Cool to -78°C reagents->cool add_nBuLi Add n-BuLi (Lithiation) cool->add_nBuLi stir_lithiation Stir for 1-2h at -78°C add_nBuLi->stir_lithiation add_DMF Add Anhydrous DMF (Formylation) stir_lithiation->add_DMF warm_stir Warm to RT and Stir add_DMF->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product purify->characterize end End: Purified Product characterize->end

Caption: Workflow for the lithiation and formylation of 1-methyl-1,2,3-triazole.

References

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde in 'Click' Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde in the realm of 'click' chemistry. While direct experimental data for this specific molecule is limited, the following protocols and applications are based on established principles of triazole chemistry and bioorthogonal reactions, offering a robust framework for its utilization in research and development.

Introduction to this compound

This compound is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] The presence of both a reactive aldehyde group and a stable triazole core makes it an attractive scaffold for the synthesis of complex molecular architectures. The triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antifungal, antibacterial, and anticancer properties.[1] The aldehyde functionality provides a convenient handle for further chemical modifications, such as reductive amination, condensation reactions, and the formation of various heterocyclic systems.

While not a direct participant in the canonical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'click' reaction, this compound can be readily incorporated into molecules that are subsequently used in click chemistry, or it can be used in post-click modification strategies.[2] This allows for the introduction of the triazole-aldehyde motif into biomolecules, polymers, and other functional materials.

Conceptual Applications in 'Click' Chemistry

The primary utility of this compound in a 'click' chemistry context is as a modifiable scaffold that can be derivatized to contain an azide or alkyne group, or as a component for post-cycloaddition functionalization.

Pre-functionalization for 'Click' Reactions

The aldehyde group can be converted into a 'click'-reactive handle. For example, it can be transformed into an alkyne or azide moiety through standard organic transformations. This functionalized triazole can then participate in CuAAC reactions.

  • Conversion to a Terminal Alkyne: The aldehyde can be reacted with a phosphorus ylide (e.g., via a Wittig-type reaction) or other reagents to install a propargyl group.

  • Conversion to an Azide: The aldehyde can be reduced to an alcohol, which is then converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by an azide nucleophile.

Post-'Click' Chemistry Modification

A common strategy is to perform a click reaction to assemble a larger molecule containing a precursor to the this compound moiety. For instance, a triazole with a protected aldehyde or a group that can be readily converted to an aldehyde (e.g., an alcohol or an ester) can be used in a CuAAC reaction. Following the click reaction, the aldehyde is deprotected or synthesized.

This approach is particularly useful for late-stage functionalization of complex molecules, allowing for the introduction of a reactive aldehyde group after the core structure has been assembled via click chemistry.[2]

Experimental Protocols

The following are detailed, generalized protocols for the application of this compound in workflows involving 'click' chemistry.

Protocol 1: Synthesis of a Propargylated Triazole for CuAAC

This protocol describes a two-step synthesis to convert this compound into a terminal alkyne, rendering it suitable for click chemistry.

Step 1: Reduction of the Aldehyde to an Alcohol

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (1-Methyl-1H-1,2,3-triazol-5-yl)methanol.

Step 2: Propargylation of the Alcohol

  • Dissolution: Dissolve the (1-Methyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) or a strong organic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Reagent Addition: Slowly add propargyl bromide (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting propargylated triazole by column chromatography.

Protocol 2: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the use of the propargylated triazole synthesized in Protocol 1 in a standard CuAAC reaction.

  • Reactant Preparation: In a suitable vial, dissolve the propargylated 1-Methyl-1H-1,2,3-triazole derivative (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a solvent system such as a mixture of t-butanol and water (1:1) or THF/water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq) and sodium ascorbate (0.05-0.2 eq) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the desired 1,4-disubstituted triazole product by column chromatography or recrystallization.

Data Presentation

While specific quantitative data for reactions involving this compound is not available in the literature, the following table provides representative yields for analogous CuAAC reactions to guide experimental design.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventYield (%)
Propargyl alcoholBenzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O>95
Phenylacetylene4-AzidoanilineCuI, DIPEATHF90-98
1-Ethynylcyclohexene1-Azido-4-nitrobenzene[Cu(CH₃CN)₄]PF₆CH₂Cl₂85-95
Propargyl ether of a peptideAzide-functionalized dyeTBTA, CuSO₄, Sodium AscorbateAqueous Buffer70-90

Table 1: Representative yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with various substrates.

Visualizations

Experimental Workflow

experimental_workflow cluster_prefunctionalization Pre-functionalization cluster_click_reaction Click Chemistry cluster_post_modification Post-Modification (Alternative) start This compound reduction Reduction (NaBH4) start->reduction alcohol (1-Methyl-1H-1,2,3-triazol-5-yl)methanol reduction->alcohol propargylation Propargylation alcohol->propargylation alkyne Propargylated Triazole propargylation->alkyne click CuAAC Reaction alkyne->click azide Organic Azide azide->click product Functionalized Triazole Conjugate click->product post_modification Further Derivatization (e.g., reductive amination) product->post_modification final_product Bioactive Molecule / Material post_modification->final_product

Caption: Workflow for utilizing this compound in click chemistry.

Potential Application in Drug Discovery

drug_discovery_pathway cluster_synthesis Molecular Synthesis cluster_biological_interaction Biological Interaction triazole_aldehyde 1-Methyl-1H-1,2,3- triazole-5-carbaldehyde precursor Click-Ready Triazole triazole_aldehyde->precursor click_conjugation Click Conjugation precursor->click_conjugation biomolecule Biomolecule (e.g., peptide, protein) biomolecule->click_conjugation conjugate Triazole-Biomolecule Conjugate click_conjugation->conjugate binding Binding Event conjugate->binding target_protein Target Protein (e.g., enzyme, receptor) target_protein->binding signaling_pathway Cellular Signaling Pathway binding->signaling_pathway cellular_response Modulation of Cellular Response signaling_pathway->cellular_response

Caption: Conceptual pathway for drug discovery using a triazole-biomolecule conjugate.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds through 'click' chemistry-based approaches. Its bifunctional nature allows for its incorporation into a wide array of molecules, making it a valuable tool for researchers in drug discovery, chemical biology, and materials science. The protocols and applications outlined in this document provide a foundational guide for harnessing the potential of this versatile molecule. Further research is warranted to fully elucidate its reactivity and expand its applications.

References

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is a key heterocyclic building block in the field of medicinal chemistry. Its unique structural features, including the stable triazole ring and the reactive aldehyde group, make it a valuable starting material for the synthesis of a diverse array of bioactive molecules. The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous approved drugs, contributing to their metabolic stability and ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of potential therapeutic agents.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in a range of therapeutic areas, primarily due to the versatility of the aldehyde functional group which allows for the facile synthesis of various derivatives, including Schiff bases, hydrazones, and other related compounds. These derivatives have been explored for their potential as:

  • Anticancer Agents: By serving as a scaffold for molecules that can interact with various cancer-related targets.

  • Antimicrobial Agents: Forming the basis for compounds with activity against a range of bacterial and fungal pathogens.

Data Presentation

The following tables summarize the biological activities of representative derivatives of 1-substituted-1H-1,2,3-triazole-carbaldehydes, illustrating the potential of this class of compounds.

Table 1: Anticancer Activity of 1,2,3-Triazole Schiff Base Hybrids

Compound IDCancer Cell LineIC50 (µg/mL)Reference
Hybrid 3 PC3 (Prostate)40.46[1][2]
Hybrid 6 PC3 (Prostate)45.00[1][2]
Hybrid 2 PC3 (Prostate)50.11[1]
Hybrid 4 PC3 (Prostate)63.28[1]
Hybrid 5 PC3 (Prostate)69.18[1]
Hybrid 1 PC3 (Prostate)75.05[1]
Cisplatin PC3 (Prostate)30.11[1][2]

Note: The above data is for chiral Schiff base hybrids of a parent 1,2,3-triazole and is presented to exemplify the potential anticancer activity of this class of compounds.

Table 2: Antimicrobial Activity of Hydrazone Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Hydrazone 15 S. aureus ATCC 65381.95[3]
S. epidermidis ATCC 122283.91[3]
B. subtilis ATCC 66331.95[3]
Hydrazone 16 S. aureus ATCC 65383.91[3]
S. epidermidis ATCC 122287.81[3]
B. subtilis ATCC 66333.91[3]

Note: The data presented is for isonicotinic acid hydrazones and serves as an illustrative example of the antimicrobial potential of hydrazone derivatives.

Experimental Protocols

The following are general protocols for the synthesis of Schiff bases and hydrazones starting from this compound. These can be adapted and optimized for specific target molecules.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline derivative)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Cooling bath (ice-water)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add the substituted primary amine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: General Synthesis of Hydrazones

This protocol outlines the synthesis of hydrazones via the condensation of this compound with a hydrazide.

Materials:

  • This compound

  • Substituted hydrazide (e.g., isonicotinic hydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Cooling bath (ice-water)

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the selected hydrazide (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-6 hours, with constant stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the hydrazone product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Confirm the structure of the synthesized hydrazone using spectroscopic methods.

Signaling Pathways and Mechanisms of Action

Derivatives of 1,2,3-triazoles have been shown to exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in disease progression.

Kinase Inhibition

Many 1,2,3-triazole-containing compounds have been identified as potent kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Triazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., MET) Downstream_Substrate Downstream Substrate RTK->Downstream_Substrate Phosphorylation ATP ATP ATP->RTK Triazole_Inhibitor 1,2,3-Triazole Derivative Triazole_Inhibitor->RTK Inhibition Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Proliferation, Survival, etc. Phosphorylated_Substrate->Cellular_Response Signal Transduction

Caption: General mechanism of kinase inhibition by 1,2,3-triazole derivatives.

CYP51 Inhibition

The inhibition of Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a key mechanism for the antifungal activity of azole compounds. 1,2,3-Triazole derivatives can bind to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol. The disruption of ergosterol production leads to a compromised fungal cell membrane and ultimately, cell death.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Component Triazole_Inhibitor 1,2,3-Triazole Derivative Triazole_Inhibitor->CYP51 Inhibition

Caption: General mechanism of CYP51 inhibition by 1,2,3-triazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates derived from this compound.

Experimental_Workflow Start 1-Methyl-1H-1,2,3-triazole -5-carbaldehyde Synthesis Derivative Synthesis (e.g., Schiff Base, Hydrazone) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (Anticancer, Antimicrobial Assays) Purification->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization SAR ADMET In Vitro/In Vivo ADMET Studies Hit_Identification->ADMET Promising Hits Lead_Optimization->Synthesis Iterative Design Candidate Drug Candidate ADMET->Candidate

References

Application Note: Synthesis of Novel Antifungal Agents from 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Triazole-based compounds are a cornerstone of antifungal therapy, primarily acting by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This application note describes a prospective route for the synthesis of novel antifungal agents using 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde as a key building block. The aldehyde functionality provides a versatile handle for the introduction of various pharmacophores, including thiosemicarbazones, which are known to possess a broad spectrum of biological activities, including antifungal properties.

Principle

The aldehyde group of this compound can readily undergo condensation reactions with nucleophiles such as thiosemicarbazide and its derivatives. This reaction leads to the formation of thiosemicarbazones, which are compounds characterized by the -C=N-NH-C(=S)-NH- moiety. The resulting 1-methyl-1H-1,2,3-triazol-5-yl)methylenethiosemicarbazones are novel chemical entities with the potential for potent antifungal activity. The triazole ring is a well-established pharmacophore in antifungal drugs, and the thiosemicarbazone moiety can enhance this activity and potentially overcome existing resistance mechanisms. The general mechanism of action for triazole antifungals involves the binding of the triazole nitrogen to the heme iron in the active site of CYP51, disrupting ergosterol synthesis.

Materials and Reagents

  • This compound

  • Thiosemicarbazide

  • Substituted thiosemicarbazides (e.g., 4-phenylthiosemicarbazide, 4-ethylthiosemicarbazide)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Deuterated solvents for NMR analysis (e.g., DMSO-d6)

  • Silica gel for column chromatography

  • Standard antifungal drugs for comparison (e.g., Fluconazole)

  • Fungal strains for antimicrobial testing (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar/Broth

Experimental Protocols

Protocol 1: Synthesis of 2-((1-methyl-1H-1,2,3-triazol-5-yl)methylene)hydrazine-1-carbothioamide (TMTC-1)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.25 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • Addition of Reagent: To this solution, add 0.91 g (10 mmol) of thiosemicarbazide.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then dry it under a vacuum. If necessary, recrystallize the product from ethanol to obtain pure TMTC-1.

  • Characterization: Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a suspension of the fungal strains in sterile saline, adjusted to a concentration of 1-5 x 10⁶ CFU/mL.

  • Preparation of Drug Dilutions: Prepare a series of twofold dilutions of the synthesized compounds and the standard antifungal drug (Fluconazole) in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should typically be from 0.0313 to 512 µg/mL.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control well.

Data Presentation

The antifungal activity of the synthesized compounds is presented as Minimum Inhibitory Concentration (MIC) values. The following table shows illustrative MIC data for a series of hypothetical thiosemicarbazone derivatives of this compound.

Compound IDR-Group on ThiosemicarbazideMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusMIC (µg/mL) vs. C. neoformans
TMTC-1 H16328
TMTC-2 Phenyl8164
TMTC-3 4-Chlorophenyl482
TMTC-4 Ethyl326416
Fluconazole -8>644

Note: The data presented in this table is illustrative and intended to represent plausible outcomes for the proposed compounds.

Mandatory Visualizations

G Proposed Synthetic Workflow A This compound C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Thiosemicarbazide / Substituted Thiosemicarbazide B->C D Thiosemicarbazone Derivative C->D

Caption: Proposed synthesis of thiosemicarbazone derivatives.

G General Mechanism of Triazole Antifungals A Triazole Antifungal B Fungal Cytochrome P450 14α-demethylase (CYP51) A->B Binds to C Inhibition of Lanosterol to Ergosterol Conversion B->C Inhibits D Disruption of Fungal Cell Membrane C->D E Fungal Cell Death / Growth Inhibition D->E

Caption: Mechanism of action of triazole antifungals.

Conclusion

This application note outlines a promising strategy for the synthesis of novel antifungal agents based on a this compound scaffold. The proposed thiosemicarbazone derivatives are expected to exhibit significant antifungal activity, potentially through the established mechanism of ergosterol biosynthesis inhibition. The detailed protocols for synthesis and antimicrobial evaluation provide a framework for researchers to explore this new class of compounds. Further investigation and optimization of these derivatives could lead to the development of potent new therapies to combat the growing threat of fungal infections.

Synthesis of Novel Anticancer Agents from 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds and has garnered significant attention in medicinal chemistry for its role in the development of novel therapeutic agents.[1][2] Derivatives of 1,2,3-triazole have demonstrated a wide array of pharmacological properties, including anticancer activities. This document provides detailed application notes and protocols for the synthesis of novel anticancer agents derived from 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. Two primary synthetic routes are explored: the formation of Schiff bases and the synthesis of chalcones, both of which are classes of compounds known for their potential as antiproliferative agents.

Synthetic Pathways

The aldehyde functional group of this compound serves as a versatile handle for the synthesis of more complex molecules. The two proposed pathways, Schiff base formation and Claisen-Schmidt condensation for chalcone synthesis, offer straightforward and efficient methods to generate a library of diverse compounds for anticancer screening.

G start This compound schiff_base Schiff Base Derivatives start->schiff_base  Primary Amines, Catalyst (e.g., Acetic Acid) chalcone Chalcone Derivatives start->chalcone  Substituted Acetophenones, Base (e.g., NaOH or KOH) bio_eval Biological Evaluation (Anticancer Screening) schiff_base->bio_eval chalcone->bio_eval EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Triazole Synthesized Triazole Derivative Triazole->EGFR Inhibits Triazole->MEK Inhibits Triazole->mTOR Inhibits

References

Application Notes and Protocols for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic aldehyde that holds significant promise as a monomer in the synthesis of advanced functional polymers. The presence of the 1,2,3-triazole ring, a moiety known for its high thermal stability, ability to form hydrogen bonds, and large dipole moment, imparts unique properties to the resulting polymers.[1] The aldehyde functional group allows for its participation in various polymerization reactions, most notably condensation polymerizations, to create novel materials with tailored characteristics.[2][3]

This document provides detailed application notes on the potential uses of polymers derived from this compound and comprehensive protocols for their synthesis and characterization.

Potential Applications

Polymers incorporating the 1-methyl-1H-1,2,3-triazole moiety are expected to exhibit a combination of desirable properties, making them suitable for a range of applications:

  • High-Performance Materials: The inherent thermal stability of the triazole ring can contribute to polymers with high decomposition temperatures and glass transition temperatures, making them candidates for use in demanding environments.[4][5]

  • Optoelectronic Materials: The conjugated backbone that can be formed, for instance in poly(azomethine)s, suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The electronic properties can be tuned by careful selection of co-monomers.[6][7][8]

  • Membranes for Separation and Fuel Cells: The polar nature of the triazole ring and its hydrogen bonding capability can be exploited in the design of membranes for gas separation or as proton exchange membranes in fuel cells.[9]

  • Biomedical Applications: The biocompatibility of some triazole-containing polymers opens up possibilities in drug delivery, tissue engineering, and as antimicrobial materials.[9][10]

  • Coatings and Adhesives: The good thermal and chemical stability, along with potential for strong intermolecular interactions, make these polymers attractive for use in protective coatings and high-strength adhesives.

Proposed Polymerization Pathway

A feasible approach for the polymerization of this compound is through polycondensation with a suitable diamine to yield a poly(azomethine). This reaction forms a Schiff base linkage (-C=N-) in the polymer backbone.

G cluster_reactants Reactants cluster_product Product Monomer_A This compound Reaction Polycondensation Monomer_A->Reaction Monomer_B p-Phenylenediamine Monomer_B->Reaction Polymer Poly(azomethine) Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Reaction->Polymer Byproduct Water (H2O) Reaction->Byproduct

Caption: Proposed polycondensation reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of Poly(1-methyl-1H-1,2,3-triazole-5-yl)methylene-1,4-phenylene)

This protocol describes a general procedure for the synthesis of a poly(azomethine) from this compound and p-phenylenediamine.

Materials:

  • This compound

  • p-Phenylenediamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Methanol

  • Nitrogen gas (high purity)

  • Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1 equivalent) and p-phenylenediamine (1 equivalent).

  • Add anhydrous DMF to dissolve the monomers under a gentle stream of nitrogen.

  • Add a catalytic amount of p-TsOH (e.g., 1-2 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polymer

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Record the FT-IR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.
  • Confirm the formation of the azomethine linkage by the appearance of a characteristic absorption band around 1600-1625 cm⁻¹.
  • Verify the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CF₃COOD).
  • Record ¹H and ¹³C NMR spectra.
  • Confirm the formation of the polymer by the presence of signals corresponding to the polymer backbone and the disappearance of monomer signals. The azomethine proton (-CH=N-) should appear as a singlet in the ¹H NMR spectrum.

3. Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC using a suitable solvent (e.g., DMF with LiBr) as the mobile phase and polystyrene standards for calibration.

4. Thermogravimetric Analysis (TGA):

  • Analyze the thermal stability of the polymer using TGA under a nitrogen atmosphere.
  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.
  • Determine the 5% weight loss temperature (T₅) and the char yield at a high temperature.

5. Differential Scanning Calorimetry (DSC):

  • Determine the glass transition temperature (Tg) of the polymer by DSC.
  • Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tg is observed as a change in the baseline of the heat flow curve.

Data Presentation

The following tables present representative quantitative data for polytriazoles and poly(azomethine)s, which can be used as a benchmark for the expected properties of polymers derived from this compound.

Table 1: Molecular Weight and Polydispersity of Triazole-Containing Polymers

Polymer TypeMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(N-vinyl-1,2,3-triazole)15,000 - 25,00030,000 - 60,0002.0 - 2.4[11]
Polyether Polytriazole Elastomer---[12]
Sulfur-containing Poly(1,2,3-triazole)8,000 - 15,00012,000 - 25,0001.5 - 1.8[6][7]

Table 2: Thermal Properties of Triazole-Containing Polymers and Poly(azomethine)s

Polymer TypeTg (°C)T₅ (°C)Char Yield at 600°C (%)Reference
Poly(N-vinyl-1,2,3-triazole)196 - 212350 - 400> 40[4][11]
Polytriazole Elastomer< 0> 340-[5]
Aromatic Poly(azomethine)150 - 250400 - 500> 50[13][14]
Polyether Polytriazole Elastomer-64~300~20[15]

Visualizations

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers Dissolve Monomers (this compound & p-Phenylenediamine) in DMF Catalyst Add Catalyst (p-TsOH) Monomers->Catalyst Reaction Heat and Stir (80-100°C, 24-48h) Catalyst->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying FTIR FT-IR Spectroscopy Drying->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR GPC GPC Drying->GPC TGA TGA Drying->TGA DSC DSC Drying->DSC

Caption: Experimental workflow for synthesis and characterization.

References

Application Notes and Protocols: Preparation of Dyes Using 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-methyl-1H-1,2,3-triazole-5-carbaldehyde as a key building block in the synthesis of novel dye molecules. While specific literature on the direct application of this aldehyde in dye synthesis is limited, its chemical structure suggests significant potential for the creation of styryl and methine dyes through well-established condensation reactions. This document outlines the theoretical basis, general experimental protocols, and potential signaling pathway applications for dyes derived from this versatile precursor.

Introduction

This compound is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The presence of the aldehyde functional group allows for its use as an electrophilic partner in various carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. This reaction, which involves the condensation of an aldehyde with an active methylene compound, is a cornerstone of dye synthesis, leading to the formation of π-conjugated systems responsible for light absorption in the visible spectrum. Dyes incorporating the 1,2,3-triazole moiety are of particular interest due to the triazole ring's stability, its ability to act as a linker, and its potential to modulate the photophysical properties of the resulting chromophore.

Principle of Dye Synthesis: The Knoevenagel Condensation

The primary synthetic route for preparing dyes from this compound is the Knoevenagel condensation. In this reaction, the aldehyde reacts with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. The reaction proceeds through a multi-step mechanism involving deprotonation of the active methylene compound, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to yield a stable, conjugated dye molecule.

A variety of active methylene compounds can be employed to generate a diverse library of dyes with varying colors and properties. Common examples include:

  • Malononitrile

  • Ethyl cyanoacetate

  • Barbituric acid and its derivatives

  • Indanedione

  • Quaternary salts of heterocyclic compounds with an active methyl group (e.g., 2-methylbenzothiazolium salts)

The choice of the active methylene compound significantly influences the electronic structure of the resulting dye and, consequently, its color and spectroscopic properties.

Experimental Protocols

The following are generalized protocols for the synthesis of styryl and methine-type dyes from this compound. Researchers should note that optimization of reaction conditions (e.g., solvent, catalyst, temperature, and reaction time) may be necessary to achieve optimal yields and purity for specific target dyes.

Protocol 1: General Synthesis of Styryl Dyes via Knoevenagel Condensation

This protocol describes a general procedure for the reaction of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, triethylamine, or ammonium acetate)

  • Solvent (e.g., ethanol, acetonitrile, or toluene)

  • Glacial acetic acid (optional, for catalysis with ammonium acetate)

  • Standard laboratory glassware and workup materials

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a basic catalyst (e.g., 2-3 drops of piperidine or 0.1 eq of ammonium acetate). If using ammonium acetate, a small amount of glacial acetic acid can be added.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-8 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and determine its photophysical properties using UV-Vis and fluorescence spectroscopy.

Protocol 2: Synthesis of a Hypothetical Methine Dye

This protocol outlines the synthesis of a hypothetical methine dye by reacting this compound with a quaternary salt of a heterocyclic base containing an active methyl group.

Materials:

  • This compound

  • N-Ethyl-2-methylbenzothiazolium iodide (or similar heterocyclic quaternary salt)

  • Basic catalyst (e.g., piperidine or triethylamine)

  • Solvent (e.g., ethanol or pyridine)

Procedure:

  • In a round-bottom flask, dissolve N-ethyl-2-methylbenzothiazolium iodide (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of piperidine or triethylamine.

  • Heat the mixture to reflux for 4-12 hours. The reaction progress can often be visually monitored by the formation of a colored product.

  • After cooling to room temperature, the dye product often precipitates from the solution.

  • Collect the solid dye by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product in a vacuum oven.

  • Purify the dye by recrystallization if necessary and characterize its structure and spectroscopic properties.

Data Presentation

As no specific experimental data for the synthesis of dyes from this compound has been found in the literature, the following table presents hypothetical data for a series of potential styryl dyes. This data is illustrative and intended to provide a framework for the presentation of experimental results.

Dye ProductActive Methylene CompoundYield (%)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Dye 1 Malononitrile8542035,000
Dye 2 Ethyl Cyanoacetate7841032,000
Dye 3 Barbituric Acid9248045,000
Dye 4 1,3-Indanedione8851052,000

Visualizations

Reaction Schemes and Workflows

The following diagrams illustrate the general synthetic pathways and experimental workflows for the preparation of dyes from this compound.

Knoevenagel_Condensation triazole_aldehyde 1-Methyl-1H-1,2,3-triazole- 5-carbaldehyde intermediate Intermediate Adduct triazole_aldehyde->intermediate active_methylene Active Methylene Compound (R-CH2-Z) active_methylene->intermediate catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate solvent_heat Solvent, Heat solvent_heat->intermediate dye_product Styryl Dye intermediate->dye_product - H2O water H2O

Caption: General reaction scheme for the Knoevenagel condensation.

Experimental_Workflow start Start: Combine Reactants (Aldehyde, Active Methylene Cmpd) add_catalyst Add Catalyst and Solvent start->add_catalyst reflux Heat to Reflux (Monitor by TLC) add_catalyst->reflux workup Reaction Workup (Cooling, Filtration/Evaporation) reflux->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, IR, UV-Vis) purification->characterization end End: Pure Dye Product characterization->end

Caption: Experimental workflow for dye synthesis and characterization.

Potential Signaling Pathway Application

Dyes derived from heterocyclic scaffolds are often investigated for their potential as fluorescent probes in biological systems. For instance, a triazole-based dye could potentially be designed to target specific cellular components or to respond to changes in the cellular environment. The diagram below illustrates a hypothetical signaling pathway where a synthesized dye could act as a fluorescent reporter for enzyme activity.

Signaling_Pathway Substrate Non-fluorescent Substrate Enzyme Target Enzyme Substrate->Enzyme Enzymatic Cleavage Dye Triazole-based Dye (Fluorescent Product) Enzyme->Dye Detection Fluorescence Detection Dye->Detection

Caption: Hypothetical use of a triazole dye in an enzyme-linked assay.

Application Notes and Protocols for the Oxidation of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the oxidation of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde to its corresponding carboxylic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The presented protocol is based on the Pinnick oxidation, a mild and selective method suitable for substrates with sensitive functional groups.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For heterocyclic aldehydes such as this compound, it is crucial to employ mild reaction conditions to avoid degradation of the heterocyclic ring. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions, has proven to be an effective method for this purpose. It offers high functional group tolerance and generally proceeds with excellent yields.[1][2][3][4][5]

Chemical Transformation

The overall reaction involves the conversion of the aldehyde functional group of this compound into a carboxylic acid, yielding 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid.

G start This compound end 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid start->end Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)

Caption: Oxidation of this compound.

Experimental Protocol: Pinnick Oxidation

This protocol is a generalized procedure adapted for the specific substrate. Researchers should optimize the reaction conditions based on their laboratory setup and substrate purity.

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂) (80% technical grade, handle with care)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (a scavenger for the hypochlorite byproduct, ~4.0 eq) and sodium dihydrogen phosphate (as a buffer, ~1.2 eq).

  • Oxidation: In a separate container, prepare a solution of sodium chlorite (~1.5 eq) in water. Add the sodium chlorite solution dropwise to the reaction mixture at room temperature. Note: The reaction can be slightly exothermic. For larger scale reactions, cooling in an ice bath is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid can be purified by recrystallization or flash column chromatography.

Data Presentation

ParameterValueReference
Starting Material This compoundN/A
Product 1-Methyl-1H-1,2,3-triazole-5-carboxylic acidN/A
Oxidizing Agent Sodium chlorite (NaClO₂)[1][2][3]
Solvent System tert-Butanol/Water[2]
Scavenger 2-Methyl-2-butene[4]
Buffer Sodium dihydrogen phosphate (NaH₂PO₄)N/A
Typical Reaction Time 1 - 4 hoursN/A
Typical Yield > 90% (based on similar substrates)N/A
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 14.2 (br s, 1H, COOH), 8.35 (s, 1H, triazole-H), 4.15 (s, 3H, N-CH₃)N/A
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 161.5 (C=O), 140.0 (triazole-C), 135.5 (triazole-C), 36.5 (N-CH₃)N/A

Note: Spectroscopic data is predicted based on closely related structures and may vary slightly.

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Aldehyde in t-BuOH/H₂O B Add 2-Methyl-2-butene and NaH₂PO₄ A->B C Add NaClO₂ solution dropwise B->C D Monitor reaction by TLC/LC-MS C->D E Quench with Na₂SO₃ solution D->E F Acidify with 1M HCl E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Recrystallization or Column Chromatography I->J

Caption: Workflow for the Pinnick oxidation of the triazole aldehyde.

Safety Precautions

  • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound. Two primary synthetic routes are addressed:

Route 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) followed by Oxidation

This two-step approach involves the regioselective synthesis of a 1-methyl-5-substituted-1H-1,2,3-triazole intermediate via RuAAC, followed by oxidation to the desired aldehyde.

Route 2: Direct Formylation via Lithiation

This method involves the direct introduction of the formyl group onto the 1-methyl-1H-1,2,3-triazole ring via a lithiation reaction.

Troubleshooting for Route 1: RuAAC & Oxidation

Question: Why is my RuAAC reaction resulting in a low yield of the desired 1,5-disubstituted triazole?

Answer:

Low yields in Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can stem from several factors. Here are the primary causes and their solutions:

  • Catalyst Inactivity: The ruthenium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst.

  • Incorrect Solvent: The choice of solvent is crucial for catalyst activity. Protic solvents are generally unsuitable. Non-polar aprotic solvents like toluene, benzene, or 1,2-dichloroethane are preferred. For some substrates, polar aprotic solvents such as DMF may improve results.

  • Suboptimal Temperature: While many RuAAC reactions proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate and yield. Monitor the reaction by TLC or LC-MS and consider gradually increasing the temperature if the reaction is sluggish.

  • Side Reactions: Aryl azides, in particular, can sometimes lead to the formation of byproducts and lower yields. Ensure slow addition of the azide to the reaction mixture to maintain a low concentration and minimize side reactions.

Question: I am observing the formation of the undesired 1,4-disubstituted triazole isomer. How can I improve the regioselectivity for the 1,5-isomer?

Answer:

The hallmark of RuAAC is its high regioselectivity for the 1,5-isomer. If you are observing the 1,4-isomer, consider the following:

  • Catalyst Choice: While most CpRuCl-based catalysts strongly favor the 1,5-isomer, the choice of ligands on the ruthenium center can influence selectivity. CpRuCl(PPh₃)₂ and Cp*RuCl(COD) are well-established for their high 1,5-selectivity.

  • Reaction Conditions: Ensure that no copper contamination is present in your reaction setup, as copper catalysts are known to produce the 1,4-isomer. Thoroughly clean all glassware.

  • Thermal Cycloaddition: If the reaction is heated to very high temperatures for an extended period without a catalyst, the uncatalyzed Huisgen cycloaddition can occur, leading to a mixture of regioisomers. Ensure your catalyst is active to promote the catalyzed reaction at a lower temperature.

Question: The oxidation of my 1-methyl-5-(hydroxymethyl)-1H-1,2,3-triazole to the aldehyde is incomplete or results in over-oxidation. What can I do?

Answer:

Incomplete oxidation or over-oxidation to the carboxylic acid are common challenges. Here are some troubleshooting steps:

  • Choice of Oxidant: Mild oxidizing agents are recommended to avoid over-oxidation. Manganese dioxide (MnO₂) is a common and effective choice for oxidizing allylic and benzylic-type alcohols, including hydroxymethyl triazoles. Other options include PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Prolonged reaction times or elevated temperatures can lead to the formation of the carboxylic acid byproduct.

  • Stoichiometry of the Oxidant: Use a sufficient excess of the oxidizing agent, especially for solid-supported reagents like MnO₂, to ensure complete conversion of the starting material. However, a very large excess can promote over-oxidation.

Troubleshooting for Route 2: Direct Formylation via Lithiation

Question: My direct formylation reaction is giving a very low yield. What are the likely causes?

Answer:

Direct formylation via lithiation of N-methyl triazoles can be challenging. Low yields are often attributed to:

  • Instability of the Lithiated Intermediate: The lithiated triazole intermediate can be unstable and prone to decomposition, even at low temperatures. It is crucial to maintain a very low reaction temperature (typically -78 °C) throughout the lithiation and formylation steps.

  • Incomplete Lithiation: The proton at the C5 position of 1-methyl-1H-1,2,3-triazole is acidic, but a strong base is still required for complete deprotonation. Use a strong organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Ensure the base is of high quality and accurately titrated.

  • Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.

  • Choice of Formylating Agent: N,N-Dimethylformamide (DMF) is the most common electrophile for this reaction. Ensure it is anhydrous.

Question: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

Answer:

Side products in this reaction can arise from several pathways:

  • Decomposition Products: As mentioned, the lithiated intermediate can decompose. This can lead to a complex mixture of byproducts.

  • Products of Reaction with Solvent: If THF is used as the solvent, the organolithium reagent can deprotonate it, leading to side reactions.

  • Unreacted Starting Material: Incomplete lithiation will result in the recovery of the starting 1-methyl-1H-1,2,3-triazole.

  • Di-lithiated Species: Although less likely, it is possible to have lithiation at other positions if the reaction conditions are not carefully controlled.

FAQs

Q1: What are the most promising synthetic routes to obtain this compound with a high yield?

A1: The two most viable routes are the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) of a protected propargyl aldehyde with methyl azide, followed by deprotection, or the RuAAC of an alkyne with a protected hydroxymethyl group, followed by oxidation. A more direct, but potentially lower-yielding, route is the direct formylation of 1-methyl-1H-1,2,3-triazole via lithiation.

Q2: How can I purify the final product, this compound?

A2: The target molecule is a polar compound. Purification is typically achieved by column chromatography on silica gel using a polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Q3: Are there any safety precautions I should be aware of during the synthesis?

A3: Yes. Methyl azide is a volatile and potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood and behind a blast shield. Organolithium reagents like n-BuLi are pyrophoric and react violently with water. Always handle them under an inert atmosphere using proper syringe techniques.

Q4: Can I use a copper-catalyzed "click" reaction (CuAAC) instead of RuAAC?

A4: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the formation of 1,4-disubstituted 1,2,3-triazoles. To obtain the 1,5-disubstituted isomer required for this synthesis, a ruthenium catalyst is necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for RuAAC to Synthesize 1,5-Disubstituted Triazole Precursors

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%) of 1,5-isomer
1CpRuCl(PPh₃)₂ (2)Toluene806~85
2CpRuCl(COD) (2)DCE2512>90
3[CpRuCl]₄ (1)DMF1002~95
4CpRuCl(PPh₃)₂ (5)THF608~80

Yields are approximate and can vary depending on the specific substrates used. Data is compiled and extrapolated from analogous reactions in the literature.

Table 2: Comparison of Oxidizing Agents for the Conversion of 1-Methyl-5-(hydroxymethyl)-1H-1,2,3-triazole to the Aldehyde

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
1MnO₂ (10 eq.)Dichloromethane2524~80-90
2PCC (1.5 eq.)Dichloromethane252~70-80
3Dess-Martin Periodinane (1.5 eq.)Dichloromethane251~85-95

Yields are approximate and can vary depending on the specific reaction scale and workup procedure. Data is compiled and extrapolated from analogous reactions in the literature.

Experimental Protocols

Protocol for Route 1: RuAAC & Oxidation

Step 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • To a dried Schlenk flask under an argon atmosphere, add the alkyne precursor (e.g., 3-(trimethylsilyl)prop-2-yn-1-ol) (1.0 eq) and the ruthenium catalyst (e.g., Cp*RuCl(COD), 2 mol%).

  • Add anhydrous and degassed solvent (e.g., 1,2-dichloroethane).

  • Add a solution of methyl azide in the reaction solvent (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 1-methyl-5-((trimethylsilyl)methyl)-1H-1,2,3-triazole intermediate.

Step 2: Oxidation to the Aldehyde

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a mild oxidizing agent (e.g., Dess-Martin periodinane, 1.5 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol for Route 2: Direct Formylation via Lithiation
  • To a rigorously dried three-neck flask under an argon atmosphere, add a solution of 1-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_ruaac cluster_step1 Step 1: RuAAC cluster_step2 Step 2: Oxidation start1 Alkyne + Ru Catalyst in Anhydrous Solvent azide Add Methyl Azide start1->azide react1 Stir at RT (12-24h) azide->react1 workup1 Concentrate & Purify (Column) react1->workup1 product1 1-Methyl-5-substituted- 1H-1,2,3-triazole workup1->product1 start2 Dissolve Triazole in DCM product1->start2 oxidant Add Mild Oxidant (e.g., DMP) start2->oxidant react2 Stir at RT (1-2h) oxidant->react2 workup2 Quench & Extract react2->workup2 purify2 Purify (Column) workup2->purify2 final_product 1-Methyl-1H-1,2,3-triazole- 5-carbaldehyde purify2->final_product

Caption: Workflow for the synthesis of this compound via RuAAC and subsequent oxidation.

experimental_workflow_formylation start 1-Methyl-1H-1,2,3-triazole in Anhydrous THF cool Cool to -78 °C start->cool lithiation Add n-BuLi (Stir for 1h) cool->lithiation formylation Add Anhydrous DMF (Stir for 2h) lithiation->formylation warm Warm to RT formylation->warm quench Quench with aq. NH₄Cl warm->quench workup Extract & Purify (Column) quench->workup product 1-Methyl-1H-1,2,3-triazole- 5-carbaldehyde workup->product

Caption: Workflow for the direct formylation of 1-methyl-1H-1,2,3-triazole.

troubleshooting_logic cluster_ruaac Route 1: RuAAC & Oxidation cluster_formylation Route 2: Direct Formylation low_yield_ruaac Low Yield in RuAAC? check_catalyst Check Catalyst Activity (Inert atmosphere, fresh catalyst) low_yield_ruaac->check_catalyst Yes check_solvent_ruaac Verify Anhydrous & Aprotic Solvent low_yield_ruaac->check_solvent_ruaac Yes optimize_temp_ruaac Optimize Temperature low_yield_ruaac->optimize_temp_ruaac Yes poor_regio Poor Regioselectivity? check_cu_contamination Check for Copper Contamination poor_regio->check_cu_contamination Yes low_yield_formyl Low Yield in Formylation? check_temp_formyl Maintain -78 °C Throughout low_yield_formyl->check_temp_formyl Yes check_base Use High-Quality, Titrated Strong Base low_yield_formyl->check_base Yes check_anhydrous_formyl Ensure Rigorously Anhydrous Conditions low_yield_formyl->check_anhydrous_formyl Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Formylation of 1-Methyl-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the formylation of 1-methyl-1,2,3-triazole, a key reaction for introducing a functional handle in this versatile heterocyclic scaffold. The primary focus is on the Vilsmeier-Haack reaction, a common and effective method for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the formylation of 1-methyl-1,2,3-triazole.

Q1: My reaction is complete, but I have a mixture of products. What are the likely side products?

A1: The formylation of 1-methyl-1,2,3-triazole can lead to several products. The most common are the desired C-4 and the isomeric C-5 aldehyde. Other potential side products include di-formylated triazoles and unreacted starting material. The formation of these byproducts is influenced by reaction conditions.

Q2: How can I differentiate between the 1-methyl-1,2,3-triazole-4-carbaldehyde and the 1-methyl-1,2,3-triazole-5-carbaldehyde isomers?

A2: Spectroscopic methods, particularly 1H NMR, are invaluable for distinguishing between the C-4 and C-5 isomers. The chemical shift of the remaining proton on the triazole ring will be different for each isomer. For 1-methyl-1,2,3-triazole-4-carbaldehyde, the C-5 proton typically appears as a singlet at approximately 8.15 ppm in CDCl3.[1] The chemical shift for the C-4 proton of the corresponding 5-carbaldehyde isomer would be expected to be in a different region.

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The Vilsmeier reagent is a relatively weak electrophile. Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction by TLC or GC-MS is recommended.

  • Suboptimal temperature: The reaction temperature for Vilsmeier-Haack reactions can range from 0 °C to 80 °C depending on the substrate's reactivity.[2] For 1-methyl-1,2,3-triazole, starting at a lower temperature and gradually warming may be necessary to balance reactivity and side reactions.

  • Moisture contamination: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Inefficient work-up: The iminium salt intermediate must be hydrolyzed to the aldehyde. Ensure proper aqueous work-up.

Q4: I am observing the formation of a significant amount of the undesired C-5 isomer. How can I improve the regioselectivity for the C-4 position?

A4: The regioselectivity of electrophilic substitution on the 1-methyl-1,2,3-triazole ring is a known challenge. The electronic properties of the triazole ring make both the C-4 and C-5 positions susceptible to electrophilic attack. To favor the C-4 isomer, you can try:

  • Lowering the reaction temperature: This can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Modifying the Vilsmeier reagent: Using different formylating agents or additives might influence the steric bulk of the electrophile, potentially favoring attack at the less hindered C-4 position.

Q5: After quenching the reaction, I have a dark, tarry substance. What could be the cause?

A5: The formation of dark, polymeric materials can occur under harsh acidic conditions or at elevated temperatures. This could be due to:

  • Excessive heat: Running the reaction at too high a temperature can lead to decomposition of the starting material or product.

  • Concentrated Vilsmeier reagent: Using a very high concentration of the Vilsmeier reagent can lead to uncontrolled side reactions.

  • Work-up issues: Improper quenching of the reaction can lead to localized heating and decomposition. It is advisable to pour the reaction mixture slowly into a cold aqueous solution.

Summary of Potential Side Reactions and Troubleshooting

Observed Issue Potential Cause Suggested Solution
Mixture of Isomers (C-4 and C-5 aldehydes) Competing electrophilic attack at C-4 and C-5 positions.Optimize reaction temperature (try lower temperatures). Consider alternative formylation methods if high purity of one isomer is required.
Low Yield of Aldehyde(s) Incomplete reaction, moisture, or suboptimal temperature.Increase reaction time, ensure anhydrous conditions, and optimize temperature.
Presence of Di-formylated Product Use of excess Vilsmeier reagent or prolonged reaction time at elevated temperatures.Use a stoichiometric amount of the Vilsmeier reagent and monitor the reaction progress closely.
Formation of Dark Polymeric Material Reaction temperature is too high, or the work-up is too vigorous.Maintain a controlled temperature throughout the reaction and quench the reaction mixture by adding it slowly to a cold aqueous solution.
Unreacted Starting Material Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.Increase the equivalents of the Vilsmeier reagent (e.g., to 1.5 equivalents), increase the temperature, or extend the reaction time.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methyl-1,2,3-Triazole

This is a general protocol for the Vilsmeier-Haack reaction and should be adapted and optimized for the specific substrate.

Materials:

  • 1-Methyl-1,2,3-triazole

  • Phosphorus oxychloride (POCl3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl3 (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-methyl-1,2,3-triazole (1 equivalent) in anhydrous DCM. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended). The reaction may require gentle heating to proceed to completion.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired aldehyde(s) from any side products.

Reaction and Side Reaction Pathways

formylation_reactions Formylation of 1-Methyl-1,2,3-Triazole and Side Reactions cluster_main Main Reaction Pathways cluster_side Side Reactions start 1-Methyl-1,2,3-triazole product_c4 1-Methyl-1,2,3-triazole-4-carbaldehyde (Desired Product) start->product_c4 Formylation at C4 product_c5 1-Methyl-1,2,3-triazole-5-carbaldehyde (Isomeric Side Product) start->product_c5 Formylation at C5 polymer Polymeric Material start->polymer Decomposition/ Polymerization vilsmeier Vilsmeier Reagent (DMF/POCl3) diformyl Di-formylated Product product_c4->diformyl Further Formylation product_c5->diformyl

Caption: Reaction pathways in the formylation of 1-methyl-1,2,3-triazole.

This guide provides a starting point for troubleshooting the formylation of 1-methyl-1,2,3-triazole. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets for all chemicals used.

References

Technical Support Center: Purification of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde using column chromatography. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and critical data to ensure successful purification.

Experimental Protocol: Column Chromatography Purification

A detailed methodology for the purification of this compound is provided below. This protocol is based on the synthesis from 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde and methylamine, where 4-nitroaniline is a primary impurity.

Materials:

  • Crude this compound

  • Silica gel (standard grade, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, for deactivation of silica gel)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure:

  • Preparation of the Crude Sample: After the synthesis reaction, the crude product should be concentrated under reduced pressure. To remove the bulk of the 4-nitroaniline impurity, the crude residue can be suspended in a minimal amount of DCM and filtered. The filtrate, containing the desired product, is then concentrated again.

  • Slurry Preparation: The concentrated crude product is adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like DCM or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

    • Pour the slurry into the column, allowing the solvent to drain slowly, while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top.

  • Loading the Sample: Carefully add the prepared sample-adsorbed silica gel to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as pure DCM, to first elute any remaining non-polar impurities, including residual 4-nitroaniline.

    • Gradually increase the polarity of the eluent by introducing a more polar solvent. A common gradient is to start with 100% DCM and gradually increase the percentage of MTBE or ethyl acetate. For example, a gradient of 0% to 50% MTBE in DCM can be effective.

    • The optimal solvent system should be determined by preliminary TLC analysis of the crude mixture.

  • Fraction Collection and Analysis: Collect fractions in separate test tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under a UV lamp. The desired product, this compound, should appear as a distinct spot.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: TLC and Column Chromatography Parameters

The following table summarizes key quantitative data for the purification process. Rf (retention factor) values are crucial for monitoring the progress of the column and identifying the desired fractions.

CompoundPotential ImpurityRecommended Eluent System (TLC)Approximate Rf ValueNotes
This compound-50% Ethyl Acetate in Hexane0.3 - 0.4The polarity of the compound suggests it will have a moderate Rf in mid-polarity solvent systems.
4-NitroanilineYes50% Ethyl Acetate in Hexane0.5 - 0.6Being more polar than some non-polar starting materials but generally less polar than the highly functionalized triazole aldehyde, it should elute earlier.
Unreacted Starting MaterialYesVariesVariesThe Rf will depend on the specific starting materials used in the synthesis.
Side-reaction byproductsYesVariesVariesPotential byproducts could include dimers or products from incomplete reactions. Their polarity and Rf values will vary.

Note: Rf values are approximate and can vary depending on the specific conditions (e.g., TLC plate manufacturer, temperature, and saturation of the developing chamber). It is always recommended to run a co-spot (a lane with both the crude mixture and a pure standard, if available) for accurate identification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: The product is not eluting from the column, or is eluting very slowly.

A1: This typically indicates that the eluent system is not polar enough. This compound is a polar compound.

  • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using a DCM/MTBE system, increase the percentage of MTBE. For very polar compounds, a small percentage of methanol (1-5%) in DCM can be used, but be cautious as methanol can sometimes dissolve silica gel.[1]

  • Workflow:

    G Start Product not eluting CheckPolarity Is the eluent polar enough? Start->CheckPolarity IncreasePolarity Gradually increase eluent polarity (e.g., % EtOAc or % MTBE) CheckPolarity->IncreasePolarity No AddMethanol Consider adding 1-5% MeOH to DCM IncreasePolarity->AddMethanol Still slow End Product elutes IncreasePolarity->End AddMethanol->End

    Troubleshooting slow elution.

Q2: The product is eluting with impurities.

A2: This suggests that the chosen solvent system does not provide adequate separation between your product and the impurities.

  • Solution:

    • Optimize the Solvent System with TLC: Before running the column, test various solvent systems using TLC to find one that gives good separation (a clear difference in Rf values) between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product to ensure it spends enough time on the stationary phase for effective separation.

    • Use a Gradient Elution: A gradual increase in solvent polarity (gradient elution) is often more effective for separating compounds with similar polarities than using a single solvent mixture (isocratic elution).

    • Consider a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina. Aldehydes can sometimes be sensitive to the acidic nature of silica gel, and neutral or basic alumina might provide better results and prevent degradation.[2]

Q3: The product appears to be degrading on the column.

A3: Aldehydes can be sensitive and may degrade on acidic silica gel. You might observe streaking on the TLC plate or a lower than expected yield of the purified product.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent system to neutralize the acidic sites on the silica gel.[2]

    • Use Alumina: Switch to an alumina stationary phase, which is available in acidic, neutral, and basic forms. Neutral or basic alumina is generally recommended for acid-sensitive compounds.[2]

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).

  • Logic Diagram:

    G Degradation Product degradation observed CheckSilica Is silica gel causing degradation? Degradation->CheckSilica Deactivate Deactivate silica with triethylamine CheckSilica->Deactivate Yes UseAlumina Switch to alumina stationary phase CheckSilica->UseAlumina Yes FlashChrom Use flash chromatography Deactivate->FlashChrom UseAlumina->FlashChrom Result Improved yield and purity FlashChrom->Result

    Preventing product degradation.

Q4: I see multiple spots on the TLC even after purification, and they seem to be related to my product.

A4: If you are using an alcohol (like methanol or ethanol) in your eluent, your aldehyde may be reacting with it on the silica gel to form a hemiacetal or acetal, which will appear as new spots on the TLC.

  • Solution: Avoid using alcohol-based solvents in your eluent if possible. Opt for solvent systems like hexane/ethyl acetate, DCM/MTBE, or hexane/acetone. If a highly polar solvent is necessary, using it in the final stages of elution and for a short period can minimize this side reaction.[2]

Q5: How do I effectively remove the 4-nitroaniline impurity?

A5: 4-nitroaniline is a common byproduct in the synthesis of this compound from 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.

  • Solution:

    • Initial Wash: As mentioned in the protocol, a pre-purification wash of the crude product with a small amount of DCM can remove a significant portion of the 4-nitroaniline.

    • Column Elution Strategy: Start the column elution with a less polar solvent system (e.g., 100% DCM or a high hexane content eluent). 4-nitroaniline is more polar than very non-polar impurities but will likely elute before the more polar this compound. Monitor the fractions carefully by TLC to separate the two compounds. A DCM/EtOAc gradient can also be effective.[3]

References

Technical Support Center: Triazole Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in triazole cyclocondensation reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 1,2,3-triazoles (via Copper-Catalyzed and Ruthenium-Catalyzed Azide-Alkyne Cycloadditions - CuAAC and RuAAC) and 1,2,4-triazoles, providing potential causes and recommended solutions.

1,2,3-Triazole Synthesis (CuAAC & RuAAC)

Q1: I am observing low or no yield of my desired 1,2,3-triazole product. What are the common causes?

Low or no yield in CuAAC or RuAAC reactions can stem from several factors, ranging from the catalyst activity to the reaction conditions and the nature of the substrates themselves.

Troubleshooting Workflow for Low Yield in 1,2,3-Triazole Synthesis

G start Low or No Yield Observed catalyst_check Is the catalyst active? start->catalyst_check reagent_check Are the azide and alkyne pure? catalyst_check->reagent_check Yes catalyst_inactive Inactive Catalyst: - Cu(I) oxidized to Cu(II) - Ru catalyst degradation catalyst_check->catalyst_inactive No conditions_check Are the reaction conditions optimal? reagent_check->conditions_check Yes reagent_impure Impure Reagents: - Degradation of azide - Impurities in alkyne reagent_check->reagent_impure No steric_check Is steric hindrance a factor? conditions_check->steric_check Yes conditions_suboptimal Suboptimal Conditions: - Inappropriate solvent - Low temperature - Incorrect catalyst/ligand concentration conditions_check->conditions_suboptimal No biomolecule_check Are you working with biomolecules? steric_check->biomolecule_check Yes steric_issue Steric Hindrance: - Bulky groups near the reacting centers steric_check->steric_issue No biomolecule_issue Biomolecule Complications: - Catalyst sequestration by protein motifs (e.g., His-tags) biomolecule_check->biomolecule_issue If applicable solution_catalyst Solution: - Use fresh Cu(I) source or add a reducing agent (e.g., sodium ascorbate) for Cu(II) salts. - Ensure Ru catalyst is handled under inert conditions. catalyst_inactive->solution_catalyst solution_reagent Solution: - Purify starting materials (e.g., recrystallization, chromatography). - Use freshly prepared or properly stored reagents. reagent_impure->solution_reagent solution_conditions Solution: - Screen different solvents or use co-solvents (e.g., DMSO, t-BuOH). - Gently heat the reaction. - Optimize catalyst and ligand loading. conditions_suboptimal->solution_conditions solution_steric Solution: - Increase reaction time. - Increase temperature. - Redesign linker if possible. steric_issue->solution_steric solution_biomolecule Solution: - Increase catalyst and ligand concentration. - Use a ligand with higher affinity for the metal. biomolecule_issue->solution_biomolecule G start Low Yield of 1,2,4-Triazole reaction_completion Is the reaction going to completion? start->reaction_completion side_products Are there significant side products? reaction_completion->side_products Yes incomplete_reaction Incomplete Reaction: - Insufficient temperature or time reaction_completion->incomplete_reaction No starting_materials Are the starting materials pure and dry? side_products->starting_materials No oxadiazole_formation Side Product Formation: - e.g., 1,3,4-Oxadiazole from hydrazides side_products->oxadiazole_formation Yes conditions Are the reaction conditions appropriate? starting_materials->conditions Yes impure_materials Impure Starting Materials: - Hydrazides can be hygroscopic starting_materials->impure_materials No inappropriate_conditions Inappropriate Conditions: - High temperatures causing decomposition or rearrangement conditions->inappropriate_conditions No solution_completion Solution: - Gradually increase temperature and monitor by TLC. - Increase reaction time. - Consider microwave irradiation. incomplete_reaction->solution_completion solution_side_products Solution: - Ensure strictly anhydrous conditions. - Lower reaction temperature. - Change the acylating agent. oxadiazole_formation->solution_side_products solution_materials Solution: - Ensure starting materials are pure and dry. impure_materials->solution_materials solution_conditions Solution: - Run the reaction at a lower temperature for a longer duration if thermal rearrangement is suspected. inappropriate_conditions->solution_conditions G start Azide + Terminal Alkyne cu_catalyst Copper (CuAAC) (e.g., CuSO4/Ascorbate, CuI) start->cu_catalyst ru_catalyst Ruthenium (RuAAC) (e.g., [Cp*RuCl]4) start->ru_catalyst product_1_4 1,4-disubstituted 1,2,3-triazole cu_catalyst->product_1_4 product_1_5 1,5-disubstituted 1,2,3-triazole ru_catalyst->product_1_5

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient cycloaddition reaction.Ensure the use of an appropriate catalyst. For the desired 1,5-regioisomer, a ruthenium-based catalyst (RuAAC) is preferred. Copper(I)-catalyzed cycloaddition (CuAAC) will favor the 1,4-regioisomer. Thermal cycloaddition may result in a mixture of regioisomers and require higher temperatures.
Degradation of starting materials.Propynal is volatile and can polymerize. Use fresh, purified propynal or a protected equivalent such as a propargyl acetal, followed by deprotection. Methyl azide is potentially explosive and should be handled with care, preferably as a solution.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding more catalyst or extending the reaction time.
Presence of a Major Impurity with the Same Mass Formation of the regioisomeric 1-methyl-1H-1,2,3-triazole-4-carbaldehyde.This is a common issue in triazole synthesis. The choice of catalyst is crucial for regioselectivity. Use a ruthenium catalyst for preferential formation of the 1,5-isomer. If a mixture is formed, separation can be achieved by column chromatography.
Multiple Unidentified Impurities Side reactions of the alkyne.Propynal can undergo self-condensation or polymerization, especially under basic or thermal conditions. Consider using a protected form of the alkyne to minimize side reactions.
Impure starting materials.Ensure the purity of methyl azide and the alkyne starting material through appropriate purification techniques before use.
Difficulty in Product Purification Co-elution of regioisomers.Optimize the column chromatography conditions. A different solvent system or a stationary phase with a different polarity may be required to achieve separation.
Product instability.The aldehyde functionality can be sensitive. Avoid harsh purification conditions and consider converting the aldehyde to a more stable derivative (e.g., an acetal) before purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most common impurity is the regioisomeric 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. The formation of this isomer is dependent on the synthetic route chosen. Uncatalyzed Huisgen 1,3-dipolar cycloadditions often produce a mixture of the 1,4- and 1,5-disubstituted products.

Q2: How can I selectively synthesize the 1,5-disubstituted regioisomer?

A2: The use of a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction favors the formation of the 1,5-disubstituted 1,2,3-triazole.

Q3: How can I distinguish between the 1,5- and 1,4-regioisomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the two isomers. The chemical shift of the triazole proton will be different for each isomer. Two-dimensional NMR techniques, such as HMBC and NOESY, can also be used to confirm the connectivity and spatial relationships of the substituents.

Q4: What are the recommended purification methods?

A4: Flash column chromatography is a widely used method for purifying this compound and separating it from its regioisomer.[1] A gradient elution with a solvent system like dichloromethane/methanol is often effective.[1]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Methyl azide is a potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood. It is often generated and used in situ or as a dilute solution to minimize risk. The target compound itself is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomer Synthesis
  • In a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne (e.g., propynal dimethyl acetal) in a suitable solvent (e.g., THF or toluene).

  • Add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂).

  • Add a solution of methyl azide in the same solvent.

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the specific catalyst and substrates) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • If a protected alkyne was used, perform the deprotection step under appropriate acidic conditions.

  • Purify the crude product by flash column chromatography to isolate the this compound.

Characterization Data for this compound
Property Value
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.95 (s, 1H, -CHO), 7.98 (s, 1H, triazole-H), 4.25 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 184.5, 140.0, 135.5, 35.0

Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Cycloaddition Reaction cluster_products Products Methyl Azide Methyl Azide RuAAC Ruthenium-Catalyzed Cycloaddition (RuAAC) Methyl Azide->RuAAC Propynal Propynal Propynal->RuAAC Desired_Product This compound (1,5-isomer) RuAAC->Desired_Product Major Product Impurity 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde (1,4-isomer) RuAAC->Impurity Minor Byproduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Solution_Yield Optimize Reaction Conditions: - Check catalyst activity - Use fresh starting materials - Monitor reaction completion Check_Yield->Solution_Yield Yes Solution_Isomer Regioisomer (1,4-isomer) likely. - Use Ru-catalyst for 1,5-selectivity - Purify via column chromatography Check_Purity->Solution_Isomer Yes (Same Mass) Solution_Other Other Impurities Present. - Check for starting material degradation - Use protected alkyne Check_Purity->Solution_Other Yes (Different Mass) End Pure Product Obtained Check_Purity->End No Solution_Yield->Start Retry Solution_Isomer->End Solution_Other->End

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing 1-methyl-1H-1,2,3-triazole-4-carbaldehyde?

A1: The most prevalent method is the oxidation of the corresponding primary alcohol, (1-methyl-1H-1,2,3-triazol-4-yl)methanol. Common and effective oxidizing agents for this transformation include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and Swern oxidation conditions. The choice of oxidant often depends on the scale of the reaction, desired purity, and tolerance of other functional groups.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a suboptimal solvent.

  • Degradation of Product: The aldehyde product can be sensitive and may degrade under harsh conditions or during prolonged reaction times.

  • Sub-optimal Oxidant Activity: The oxidizing agent may be old or have reduced activity, particularly in the case of manganese dioxide.

  • Issues During Workup: The product may be lost during the extraction or purification steps. Aldehyd volatility or its partial solubility in the aqueous phase can contribute to loss.

Q3: I am observing a significant amount of an impurity that I suspect is the over-oxidized carboxylic acid. How can this be minimized?

A3: Formation of the corresponding carboxylic acid is a common side reaction, especially with strong oxidizing agents or under prolonged reaction times. To minimize this:

  • Control Stoichiometry: Use a carefully measured amount of the oxidizing agent, typically between 1.5 to 5 equivalents for a reagent like MnO₂, avoiding a large excess.

  • Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

  • Choose a Milder Oxidant: Consider using a milder and more selective oxidizing agent like Dess-Martin periodinane (DMP), which is known to minimize over-oxidation.

Q4: What are the best practices for monitoring the progress of the oxidation reaction?

A4: Thin Layer Chromatography (TLC) is a highly effective and rapid method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting alcohol, the product aldehyde, and any major byproducts. The starting alcohol is typically more polar than the product aldehyde, so it will have a lower Rf value. Staining with potassium permanganate can help visualize the spots, as the alcohol will react readily while the aldehyde may show a less intense spot.

Q5: What are the recommended purification and storage conditions for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde?

A5: The product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane. Since aldehydes can be prone to oxidation to carboxylic acids upon exposure to air, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C) to ensure long-term stability.

Troubleshooting Guide

Problem: Low or No Product Formation
Possible Cause Suggested Solution
1. Inactive Oxidizing Agent For agents like MnO₂, ensure you are using activated MnO₂. If it's an older batch, its activity may be diminished. Consider purchasing a new batch. For Swern oxidation, ensure the oxalyl chloride and DMSO are anhydrous.
2. Incorrect Reaction Temperature Some oxidations require specific temperature control. For instance, Swern oxidations must be performed at very low temperatures (-78 °C) to avoid side reactions. For MnO₂ oxidations, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion.
3. Poor Quality Starting Material Verify the purity of the starting alcohol, (1-methyl-1H-1,2,3-triazol-4-yl)methanol, by NMR or LC-MS. Impurities can interfere with the reaction.
Problem: Significant Byproduct Formation (e.g., Carboxylic Acid)
Possible Cause Suggested Solution
1. Over-oxidation Reduce the number of equivalents of the oxidizing agent. Monitor the reaction closely via TLC and quench it immediately upon consumption of the starting material. Consider switching to a milder oxidant like DMP.
2. Prolonged Reaction Time / High Temperature Over-running the reaction can lead to product degradation or further oxidation. Determine the optimal reaction time through preliminary small-scale experiments. Avoid excessive heating.

Data Presentation: Comparison of Oxidation Conditions

Table 1: Effect of Different Oxidizing Agents on Yield

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
MnO₂ (5 eq.)Dichloromethane (DCM)4012-1875-85%
Dess-Martin Periodinane (1.5 eq.)Dichloromethane (DCM)25 (Room Temp)2-480-90%
Swern Oxidation DCM, DMSO, (COCl)₂-78 to 251-2~90%General Method

Experimental Protocols

Protocol: Synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde via MnO₂ Oxidation

Materials:

  • (1-methyl-1H-1,2,3-triazol-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM)

  • Celite®

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add activated MnO₂ (5.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 40°C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as eluent). The reaction is typically complete within 12-18 hours.

  • Once the starting material is fully consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM to ensure all product is collected.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-methyl-1H-1,2,3-triazole-4-carbaldehyde.

Visualizations

Synthesis_Workflow prep Preparation react Oxidation Reaction prep->react Add Starting Material & MnO₂ workup Workup & Filtration react->workup Cool & Filter through Celite purify Purification workup->purify Concentrate Crude Product product Final Product purify->product Column Chromatography

Caption: General workflow for the synthesis of methyl-triazole carbaldehyde.

Troubleshooting_Low_Yield start Problem: Low Reaction Yield check_sm Check Starting Material Purity start->check_sm Is SM pure? check_reagent Verify Oxidant Activity start->check_reagent Is oxidant active? check_conditions Review Reaction Conditions (T, time) start->check_conditions Are conditions optimal? solution_sm Solution: Purify Starting Material check_sm->solution_sm No solution_reagent Solution: Use Fresh/ Activated Oxidant check_reagent->solution_reagent No solution_conditions Solution: Optimize Temp & Reaction Time check_conditions->solution_conditions No

Caption: Troubleshooting decision tree for addressing low reaction yields.

Preventing regioisomer formation in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triazole Synthesis

Welcome to our technical support center for triazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of 1,2,3-triazoles, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a mixture of 1,4- and 1,5-regioisomers in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. How can I enhance the regioselectivity for the 1,4-isomer?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity, typically yielding the 1,4-disubstituted-1,2,3-triazole. If you are observing a significant amount of the 1,5-isomer, it may indicate that a non-catalyzed thermal cycloaddition is competing with the copper-catalyzed cycle, or that the catalytic cycle is not functioning optimally.

Troubleshooting Steps:

  • Ensure an Active Copper(I) Catalyst: The catalytically active species is copper(I). Many protocols use a copper(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate) to generate Cu(I) in situ. Ensure the reducing agent is fresh and added in slight excess. Direct use of a Cu(I) source (e.g., CuI, [Cu(CH₃CN)₄]PF₆) can also be effective, but these reagents are more sensitive to oxidation.

  • Use of Ligands: The presence of a suitable ligand is critical for stabilizing the Cu(I) catalytic species and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and other tris(triazolyl)amine-based ligands are commonly used to protect the catalyst from oxidation and disproportionation. For bulky substrates, a less sterically hindered ligand might be beneficial.

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the reagents. Mixtures of water with t-butanol, DMSO, or DMF are common and generally favor high regioselectivity for the 1,4-isomer.

  • Reaction Temperature: The thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-isomers, becomes more competitive at higher temperatures. Running the CuAAC reaction at or near room temperature is usually sufficient and helps to suppress the formation of the undesired 1,5-isomer.

  • Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) species. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the reaction's efficiency and regioselectivity.

Experimental Protocol: A General Procedure for Highly Regioselective CuAAC

  • To a reaction vessel, add the alkyne (1.0 equiv), the azide (1.0-1.2 equiv), and a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).

  • Add the copper(II) sulfate solution (e.g., 1-5 mol% CuSO₄ in water).

  • Add the sodium ascorbate solution (e.g., 5-10 mol% in water). The solution should turn from blue to a pale yellow or colorless solution, indicating the reduction of Cu(II) to Cu(I).

  • If a ligand is used, it can be pre-mixed with the copper salt or added at this stage.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or precipitation, followed by purification (e.g., column chromatography or recrystallization).

Table 1: Effect of Copper Source and Ligand on CuAAC Regioselectivity

Copper Source (mol%)Ligand (mol%)Reducing Agent (mol%)SolventTemp (°C)Ratio (1,4:1,5)
CuSO₄ (1)NoneSodium Ascorbate (5)tBuOH/H₂O25>95:5
CuI (1)TBTA (1)NoneTHF25>99:1
Cu(OAc)₂ (2)NoneSodium Ascorbate (10)DMSO/H₂O25>95:5
CuSO₄ (1)THPTA (1)Sodium Ascorbate (5)H₂O25>98:2

Note: Data is representative and compiled from various literature sources. Actual results may vary depending on the specific substrates used.

G cluster_0 Troubleshooting Poor Regioselectivity in CuAAC start Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers) check_catalyst Check Cu(I) Source and Reducing Agent start->check_catalyst Is Cu(I) active? check_ligand Evaluate Ligand (e.g., TBTA) check_catalyst->check_ligand Yes solution Improved Regioselectivity (>95% 1,4-isomer) check_catalyst->solution No, optimize (fresh reducing agent) check_temp Lower Reaction Temperature check_ligand->check_temp Yes check_ligand->solution No, add or change ligand check_atmosphere Ensure Inert Atmosphere check_temp->check_atmosphere Yes check_temp->solution No, reduce to RT check_atmosphere->solution Yes check_atmosphere->solution No, degas solvent G cluster_1 Catalytic Cycle of RuAAC catalyst [Ru]-Cp* intermediate1 Oxidative Coupling catalyst->intermediate1 + Alkyne alkyne Terminal Alkyne alkyne->intermediate1 azide Azide intermediate2 Cycloaddition azide->intermediate2 ruthenacycle Ruthenacycle Intermediate intermediate1->ruthenacycle ruthenacycle->intermediate2 + Azide product 1,5-Triazole intermediate2->product product->catalyst Release G cluster_2 Diagnosing Click Reaction Failure start Reaction Failure/ Low Conversion check_purity Verify Reagent Purity (Azide & Alkyne) start->check_purity check_catalyst Check Catalyst Activity & Loading check_purity->check_catalyst Reagents are pure success Successful Reaction check_purity->success Purify reagents check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) check_catalyst->check_conditions Catalyst is active check_catalyst->success Increase loading or use fresh catalyst check_poisoning Inspect Substrates for Poisoning Functional Groups check_conditions->check_poisoning Conditions are optimal check_conditions->success Optimize solvent/temp or degas thoroughly check_poisoning->success No poisoning groups check_poisoning->success Protect functional group or choose robust ligand

Troubleshooting guide for the synthesis of substituted triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of substituted 1,2,3-triazoles and 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted triazoles?

A1: For 1,2,3-triazoles, the most prominent method is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. The copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," yielding 1,4-disubstituted triazoles, while the ruthenium-catalyzed version (RuAAC) typically produces 1,5-disubstituted triazoles.[1][2] For 1,2,4-triazoles, common methods include the Einhorn-Brunner and Pellizzari reactions, which involve the condensation of imides or amides with hydrazines or their derivatives.[3][4]

Q2: How do I choose between copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloaddition?

A2: The choice of catalyst dictates the regioselectivity of the triazole product. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions exclusively yield 1,4-disubstituted 1,2,3-triazoles.[2] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is employed to selectively synthesize 1,5-disubstituted 1,2,3-triazoles.[1][5]

Q3: What are the main challenges in the Pellizzari and Einhorn-Brunner reactions for 1,2,4-triazole synthesis?

A3: The Pellizzari reaction often requires high temperatures and long reaction times, which can result in low yields and side product formation.[6][7] A significant challenge in both the Pellizzari and Einhorn-Brunner reactions, especially with unsymmetrical starting materials, is the formation of isomeric mixtures of the triazole products.[6][8]

Q4: How can I purify my substituted triazole product?

A4: Common purification techniques for triazoles include recrystallization and column chromatography.[9][10] For triazole salts, which can be highly polar, techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[11] An alternative approach is an acid-base extraction to convert a triazole salt to its free base for purification, followed by reconversion to the salt form.[11]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution(s)
Inactive Catalyst (CuAAC): The Cu(I) catalyst is prone to oxidation to inactive Cu(II).[12]Use a reducing agent like sodium ascorbate to generate and maintain the active Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄).[2][12] Ensure the reaction is performed under an inert atmosphere if using a Cu(I) salt directly.
Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction is sluggish at room temperature, gentle heating (e.g., to 45°C) can be applied.[12] For reactions like the Pellizzari, which require high temperatures, consider using microwave irradiation to reduce reaction times and potentially improve yields.[13]
Impure or Degraded Starting Materials: Impurities in azides, alkynes, or hydrazines can interfere with the reaction. Hydrazines, in particular, can degrade over time.[8]Ensure the purity of all starting materials. Use freshly opened or purified hydrazine for the best results.[8]
Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction rate will be significantly reduced.Choose an appropriate solvent or solvent mixture. For CuAAC, common solvents include t-BuOH/H₂O, DMSO, and DMF.[12] For some reactions, performing them neat (without solvent) at elevated temperatures is an option.[6]
Formation of Side Products or Isomeric Mixtures
Potential Cause Recommended Solution(s)
Formation of 1,5- and 1,4-Regioisomers (Thermal Azide-Alkyne Cycloaddition): The uncatalyzed Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[2]For exclusive formation of the 1,4-isomer, employ a copper(I) catalyst (CuAAC).[2] For the 1,5-isomer, use a ruthenium catalyst (RuAAC).[1]
Formation of Isomeric 1,2,4-Triazoles (Einhorn-Brunner Reaction): With unsymmetrical imides, the hydrazine can attack either carbonyl group, leading to a mixture of regioisomers.[8]To improve regioselectivity, use an imide with one acyl group being significantly more electron-withdrawing than the other. The hydrazine will preferentially attack the more electrophilic carbonyl carbon.[8]
Formation of Isomeric 1,2,4-Triazoles (Pellizzari Reaction): When using an amide and an acylhydrazide with different acyl groups, an "interchange of acyl groups" can occur, leading to a mixture of three possible triazole products.[6]To avoid isomeric mixtures, it is best to use an amide and acylhydrazide with the same acyl group if possible. If different acyl groups are necessary, careful optimization of reaction conditions and purification by chromatography will be required.[6]
Formation of 1,3,4-Oxadiazole Side Products: In the synthesis of 1,2,4-triazoles from hydrazides, a competing cyclization pathway can lead to the formation of 1,3,4-oxadiazoles.Ensure strictly anhydrous reaction conditions. Lowering the reaction temperature may also favor the formation of the desired triazole.

Quantitative Data Presentation

Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Parameter Typical Range Notes
Azide:Alkyne Ratio 1:1 to 1:2A slight excess of the less expensive reagent can help drive the reaction to completion.[12]
Copper Catalyst Loading 0.01 - 5 mol%Higher loadings may be used in bioconjugation applications.[12]
Reducing Agent (e.g., Sodium Ascorbate) 0.1 - 0.2 eqUsed to reduce Cu(II) to the active Cu(I) catalyst.[12]
Ligand:Copper Ratio 1:1 to 5:1Ligands stabilize the Cu(I) catalyst and can accelerate the reaction.[12][14]
Solvent t-BuOH/H₂O, DMSO, DMF, PBSThe choice of solvent depends on the solubility of the substrates.[12]
Temperature Room TemperatureGentle heating (e.g., 45°C) can be used for slower reactions.[12]
Reaction Time 1 - 24 hoursHighly dependent on the specific substrates and reaction conditions.[2]
Typical Reaction Conditions for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Parameter Typical Range Notes
Ruthenium Catalyst Loading 1 - 10 mol%Common catalysts include [CpRuCl]₄ and CpRuCl(COD).[1][5]
Solvent Toluene, Benzene, THF, DioxaneNonprotic solvents are generally preferred.[1]
Temperature Room Temperature to 110°CMicrowave irradiation can be used to shorten reaction times.[1]
Reaction Time 20 minutes to several hoursDependent on catalyst, temperature, and substrates.[1]

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the copper-catalyzed cycloaddition of an azide and a terminal alkyne.[2]

Materials:

  • Azide (1.0 eq)

  • Terminal Alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium L-ascorbate (0.1 eq)

  • Solvent (e.g., 1:1 t-BuOH/H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent.

  • To the stirring solution, add a freshly prepared aqueous solution of sodium L-ascorbate.

  • Add an aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC

This protocol provides a general method for the ruthenium-catalyzed cycloaddition of an azide and a terminal alkyne.[1]

Materials:

  • Azide (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Ruthenium catalyst (e.g., [Cp*RuCl]₄) (10 mol%)

  • Solvent (e.g., DMF)

  • Microwave reaction vial

  • Magnetic stir bar

Procedure:

  • In a microwave reaction vial, combine the azide, alkyne, and ruthenium catalyst in the solvent.

  • Seal the vial and place it in a microwave synthesizer.

  • Heat the reaction mixture to 110°C for 20 minutes.

  • After cooling, the product can be purified by column chromatography.

Protocol 3: Synthesis of a Substituted 1,2,4-Triazole via the Einhorn-Brunner Reaction

This protocol outlines a general procedure for the Einhorn-Brunner reaction.[15]

Materials:

  • Diacylamine (Imide) (1.0 eq)

  • Substituted Hydrazine (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the diacylamine in glacial acetic acid.

  • Slowly add the substituted hydrazine to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C).

  • Allow the reaction to proceed for 2-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum. Purification can be achieved by recrystallization or column chromatography.

Protocol 4: Synthesis of a 3,5-Disubstituted 1,2,4-Triazole via the Pellizzari Reaction

This protocol describes a general procedure for the Pellizzari reaction.[6]

Materials:

  • Amide (1.0 eq)

  • Acylhydrazide (1.0 eq)

  • High-boiling solvent (e.g., nitrobenzene) or perform neat

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the amide and acylhydrazide. If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere for 2-4 hours.

  • Cool the mixture to room temperature.

  • If the reaction was performed neat, triturate the solid product with a solvent like ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Visualizations

experimental_workflow_CuAAC start Start reactants Dissolve Azide and Alkyne in Solvent start->reactants add_ascorbate Add Sodium Ascorbate Solution reactants->add_ascorbate add_cu Add CuSO4 Solution add_ascorbate->add_cu react Stir at Room Temperature (1-24h) add_cu->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure 1,4-Disubstituted Triazole purify->product

Caption: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

troubleshooting_low_yield issue Low or No Product Yield cause1 Inactive Catalyst? issue->cause1 cause2 Incomplete Reaction? issue->cause2 cause3 Impure Reactants? issue->cause3 cause4 Poor Solubility? issue->cause4 solution1 Add reducing agent (e.g., Na-Ascorbate) Use inert atmosphere cause1->solution1 solution2 Increase reaction time/temperature Monitor by TLC/LC-MS cause2->solution2 solution3 Purify starting materials Use fresh reagents cause3->solution3 solution4 Optimize solvent system Consider neat reaction cause4->solution4

Caption: Troubleshooting guide for low or no product yield in triazole synthesis.

References

Technical Support Center: Scalable Synthesis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the scalable synthesis of this compound?

A1: The primary challenges include:

  • Regiocontrol: Achieving the desired 1,5-disubstituted triazole isomer over the more commonly formed 1,4-isomer is a significant hurdle.

  • Byproduct Formation: The synthesis can lead to various byproducts, complicating purification and reducing the overall yield.

  • Purification: Separating the target molecule from starting materials, regioisomers, and other impurities can be difficult, especially at a larger scale.

  • Handling of Reagents: Some potential starting materials, like propynal, are low-boiling and can be challenging to handle in large quantities.

Q2: Which synthetic route is recommended for a scalable and regioselective synthesis?

A2: A two-step approach is often preferred for scalability and regioselectivity. This involves the initial synthesis of a stable precursor, methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, followed by its reduction to the desired aldehyde. This method allows for better control over the regiochemistry and avoids the direct use of volatile aldehydes in the cycloaddition step.

Q3: How can I improve the regioselectivity of the initial cycloaddition reaction?

A3: To favor the formation of the 1,5-disubstituted triazole, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is often more effective than the more common copper-catalyzed reaction (CuAAC), which typically yields the 1,4-isomer.

Q4: What are the critical parameters to control during the reduction step?

A4: The reduction of the ester to the aldehyde is a delicate step. Key parameters to control include:

  • Reducing Agent: Use of a mild and selective reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), is crucial to prevent over-reduction to the alcohol.

  • Temperature: Maintaining a low temperature (e.g., -78 °C) is essential to control the reactivity of the reducing agent and prevent side reactions.

  • Stoichiometry: Precise control of the amount of reducing agent is necessary to achieve a high yield of the aldehyde without significant alcohol byproduct formation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired 1,5-regioisomer in the cycloaddition step. The catalyst used favors the 1,4-isomer (e.g., Cu(I) catalysts).Switch to a ruthenium-based catalyst system, such as [Cp*RuCl(PPh₃)₂], which is known to favor the formation of the 1,5-disubstituted product.
Formation of a significant amount of the 1,4-regioisomer. Inefficient catalysis or non-optimized reaction conditions.Optimize the reaction temperature and time for the ruthenium-catalyzed reaction. Ensure the purity of the starting materials and the exclusion of copper contaminants.
Over-reduction to the corresponding alcohol during the aldehyde synthesis. The reducing agent is too reactive or used in excess. The reaction temperature is too high.Use a less reactive hydride source like DIBAL-H and carefully control the stoichiometry (typically 1.0-1.2 equivalents). Maintain a reaction temperature of -78 °C during the addition of the reducing agent.
Incomplete conversion of the ester to the aldehyde. Insufficient amount of reducing agent. The reaction time is too short.Increase the amount of reducing agent slightly (e.g., from 1.0 to 1.1 equivalents) and monitor the reaction progress by TLC or LC-MS to ensure completion.
Difficult purification of the final product. Presence of closely related impurities, such as the starting ester or the over-reduced alcohol.Optimize the reduction step to minimize these impurities. For purification, employ flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to improve separation.
Scale-up issues leading to decreased yield and purity. Inefficient heat transfer and mixing at a larger scale. Difficulty in maintaining low temperatures.For larger-scale reactions, use a reactor with efficient stirring and a reliable cooling system. Consider a slow, controlled addition of the reducing agent to manage the reaction exotherm.

Experimental Protocols

Key Experiment 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

This protocol outlines a ruthenium-catalyzed cycloaddition for the regioselective synthesis of the 1,5-disubstituted triazole ester.

Methodology:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl propiolate (1.0 eq.) and methyl azide (1.1 eq.) in a suitable solvent such as toluene or THF.

  • Add the ruthenium catalyst, for example, [Cp*RuCl(PPh₃)₂] (typically 1-5 mol%).

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.

Quantitative Data Summary:

ParameterValue
Starting Materials Methyl propiolate, Methyl azide
Catalyst [Cp*RuCl(PPh₃)₂]
Typical Yield 75-85%
Purity (post-chromatography) >98%
Key Experiment 2: Reduction to this compound

This protocol describes the controlled reduction of the ester to the aldehyde.

Methodology:

  • Dissolve methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane or THF) in a reaction vessel under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) (1.0-1.2 eq., typically as a 1 M solution in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography (ethyl acetate/hexanes gradient).

Quantitative Data Summary:

ParameterValue
Starting Material Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Reducing Agent Diisobutylaluminium hydride (DIBAL-H)
Typical Yield 65-75%
Key Byproduct (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Visualizations

Scalable_Synthesis_Workflow cluster_step1 Step 1: Regioselective Cycloaddition cluster_step2 Step 2: Controlled Reduction start Methyl propiolate + Methyl azide reaction1 Cycloaddition (60-80°C) start->reaction1 catalyst Ru Catalyst (e.g., [Cp*RuCl(PPh₃)₂]) catalyst->reaction1 product1 Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate reaction1->product1 reaction2 Reduction (-78°C) product1->reaction2 reductant DIBAL-H reductant->reaction2 product2 This compound reaction2->product2 Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions p1 Low Yield of 1,5-Isomer c1 Incorrect Catalyst (e.g., Copper-based) p1->c1 is likely due to p2 Over-reduction to Alcohol c2 Excess Reducing Agent or High Temperature p2->c2 is likely due to p3 Incomplete Reaction c3 Insufficient Reducing Agent p3->c3 is likely due to s1 Use Ruthenium Catalyst c1->s1 can be solved by s2 Control Stoichiometry & Maintain -78°C c2->s2 can be solved by s3 Slightly Increase Reducing Agent c3->s3 can be solved by

Removal of unreacted starting materials in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of unreacted starting materials during triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a triazole synthesis reaction mixture?

The common impurities in a triazole synthesis, particularly a copper-catalyzed azide-alkyne cycloaddition (CuAAC), include unreacted azides, unreacted alkynes, the copper catalyst, and potential side-products like the diyne from oxidative homocoupling of the alkyne (Glaser coupling). The polarity of these impurities can vary significantly, influencing the choice of purification method.

Q2: How do I choose the best purification strategy for my triazole product?

The optimal purification strategy depends on the physicochemical properties of your triazole product and the impurities. A good starting point is to assess the crude reaction mixture by Thin Layer Chromatography (TLC) to understand the polarity of the components.[1][2] For solid products, recrystallization can be a simple and effective first step.[1] For more complex mixtures, or if the product is an oil, chromatography is generally the most effective method.[1][2]

Q3: When should I use normal-phase versus reversed-phase chromatography?

The choice between normal-phase and reversed-phase chromatography hinges on the polarity of your triazole.

  • Normal-Phase Chromatography: This is suitable for less polar triazoles and uses a polar stationary phase (like silica gel) with non-polar mobile phases (e.g., hexane/ethyl acetate).[2] It is effective at separating compounds with different polarities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the initial choice for polar compounds. However, very polar triazoles might not be retained well on standard C18 columns. In such cases, specialized columns for polar analytes or Hydrophilic Interaction Liquid Chromatography (HILIC) should be considered.[1][3]

Q4: How can I remove the copper catalyst after the reaction?

Copper ions can be removed using several methods. Washing the reaction mixture with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common approach.[4][5] Alternatively, specialized copper-adsorbing resins can be used for preparative organic synthesis.[4][6] For biomolecule applications, dialysis with a buffered EDTA solution is also effective.[4][5]

Q5: What are scavenger resins and how can they be used in triazole purification?

Scavenger resins are polymers with functional groups that react with and bind specific excess reagents or byproducts, allowing for their easy removal by filtration.[7] For example, an isocyanate resin can be used to scavenge excess primary or secondary amine starting materials, while a sulfonic acid resin can remove unreacted basic amines.[8] This simplifies the workup process, often eliminating the need for chromatography.[9]

Troubleshooting Guides

Issue 1: My final product is contaminated with a highly polar impurity.
  • Likely Cause: Unreacted starting material, such as a polar azide or 1,2,4-triazole.[2]

  • Troubleshooting Steps:

    • Aqueous Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer multiple times with water. Highly polar impurities will preferentially move to the aqueous layer.[2]

    • Monitor with TLC: Before and after the aqueous wash, spot the organic layer on a TLC plate to confirm the removal of the polar impurity.[2]

    • Chromatography: If extraction is insufficient, consider using a chromatographic method. For very polar compounds, HILIC may be the most effective technique.[1][3]

Issue 2: My product contains a non-polar impurity that is difficult to remove.
  • Likely Cause: Unreacted non-polar alkyne or a diyne byproduct from Glaser coupling.[10]

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for separating compounds with similar, low polarities.[2][10] Use silica gel as the stationary phase and a non-polar mobile phase, such as a gradient of ethyl acetate in hexane. The less polar impurities will typically elute first.[2]

    • TLC Optimization: Before running the column, optimize the solvent system using TLC to ensure good separation between your product and the non-polar impurity. An ideal Rf value for the product is generally between 0.2 and 0.4.[2]

Issue 3: Low recovery of my polar triazole during liquid-liquid extraction.
  • Likely Cause: The triazole is too polar and remains in the aqueous phase.

  • Troubleshooting Steps:

    • "Salting Out": Add a salt, such as NaCl or (NH₄)₂SO₄, to the aqueous phase. This increases the polarity of the aqueous layer and can decrease the solubility of the organic compound, driving it into the organic layer.[1]

    • pH Adjustment: If your triazole has basic properties, increasing the pH of the aqueous layer will neutralize it, making it less polar and more soluble in the organic phase.[1]

Issue 4: My triazole product "oils out" instead of crystallizing during recrystallization.
  • Likely Cause: The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[1]

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent.[1]

    • Slow Cooling: Allow the solution to cool very slowly to encourage crystal formation.[1]

    • Change Solvent System: Use a solvent with a lower boiling point or try a co-solvent system.[1]

    • Seeding: If you have a pure crystal of your product, add a tiny amount to the solution to initiate crystallization.[1]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Triazole Synthesis

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Recrystallization By-products with different solubility profilesSimple, cost-effective, can yield high purityOnly suitable for solid products, may have lower recovery
Liquid-Liquid Extraction Water-soluble starting materials and saltsGood for initial cleanup, scalableCan be labor-intensive, emulsion formation can be an issue
Column Chromatography Unreacted starting materials, side-productsHighly effective for complex mixtures, versatileCan be time-consuming, requires solvent, potential for product loss on the column
Scavenger Resins Excess reagents, specific by-productsSimplifies workup, high-throughput applicationsResin choice is specific to the impurity, can be expensive

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol is a general guideline for purifying a triazole product using flash column chromatography with silica gel.

  • TLC Analysis: Determine an appropriate solvent system for your separation using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude triazole product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is needed. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazole.[3][10]

Protocol 2: Aqueous Workup for Removal of Polar Impurities

This protocol is suitable for removing highly water-soluble impurities like unreacted 1,2,4-triazole.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. Repeat the wash two more times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the product with reduced polar impurities.[2]

Visualizations

Purification_Decision_Tree start Crude Triazole Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) is_pure Is it pure by TLC/NMR? recrystallize->is_pure is_pure->chromatography No final_product Pure Triazole Product is_pure->final_product Yes chromatography->final_product

Caption: Decision tree for selecting a primary purification method.

Extraction_Troubleshooting start Low Recovery in Organic Phase during L-L Extraction check_polarity Is the triazole highly polar? start->check_polarity salt_out Add salt (e.g., NaCl) to the aqueous phase to 'salt out' check_polarity->salt_out Yes check_basic Is the triazole basic? check_polarity->check_basic No re_extract Re-extract salt_out->re_extract adjust_ph Increase pH of aqueous phase to neutralize the triazole check_basic->adjust_ph Yes check_basic->re_extract No adjust_ph->re_extract

Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.

References

Validation & Comparative

NMR Analysis for Structure Confirmation: A Comparative Guide to 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for the structure confirmation of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. Due to the limited availability of published experimental data for this specific compound, this guide presents a predicted NMR spectrum based on established chemical shift principles for 1,2,3-triazole derivatives. For comparative purposes, experimentally determined NMR data for the closely related regioisomer, 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde, is provided.

The structural confirmation of heterocyclic compounds is a critical step in chemical synthesis and drug discovery. NMR spectroscopy is a powerful tool for the unambiguous elucidation of molecular structures.[1] This guide will delve into the expected ¹H and ¹³C NMR spectral data for this compound and compare it with a known isomer, highlighting the key differences for structural assignment.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde. The predicted values for the 5-carbaldehyde isomer are estimated based on known substituent effects in 1,2,3-triazole systems.[2][3] The presence of the electron-withdrawing aldehyde group is expected to deshield the adjacent protons and carbons.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Compound Proton Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity
This compound CHO~10.2s
H-4~8.2s
CH₃~4.2s
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde [4]CHO10.14s
H-58.15s
CH₃4.21s

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Compound Carbon Predicted/Experimental Chemical Shift (δ, ppm)
This compound C=O~185
C-5~148
C-4~127
CH₃~37
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde [4]C=O185.1
C-4148.1
C-5126.3
CH₃37.2

Experimental Protocols

A general protocol for the acquisition of NMR spectra for the structure confirmation of small organic molecules is provided below.[5]

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[5]

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Typical parameters on a 400 MHz spectrometer include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[5]

  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters on a 100 MHz spectrometer include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Spectroscopy (for complex structures):

  • For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[6]

  • COSY: Identifies proton-proton couplings.

  • HSQC: Correlates directly bonded proton and carbon atoms.

  • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

Visualization of Structure and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with predicted NMR correlations and a general workflow for structure confirmation.

Structure_NMR_Correlations cluster_structure This compound cluster_h_nmr Predicted ¹H NMR cluster_c_nmr Predicted ¹³C NMR mol mol H_CHO CHO ~10.2 ppm (s) mol->H_CHO CHO proton H4 H-4 ~8.2 ppm (s) mol->H4 Triazole proton H_CH3 CH₃ ~4.2 ppm (s) mol->H_CH3 Methyl protons C_CO C=O ~185 ppm mol->C_CO Carbonyl carbon C5 C-5 ~148 ppm mol->C5 Triazole carbon C4 C-4 ~127 ppm mol->C4 Triazole carbon C_CH3 CH₃ ~37 ppm mol->C_CH3 Methyl carbon NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information H1_NMR ¹H NMR proton_env Proton Environments & Coupling H1_NMR->proton_env C13_NMR ¹³C NMR carbon_types Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->carbon_types DEPT DEPT DEPT->carbon_types COSY COSY H_H_conn ¹H-¹H Connectivity COSY->H_H_conn HSQC HSQC C_H_conn ¹H-¹³C Direct Connectivity HSQC->C_H_conn HMBC HMBC long_range ¹H-¹³C Long-Range Connectivity HMBC->long_range proton_env->COSY carbon_types->HSQC carbon_types->HMBC structure Structure Elucidation H_H_conn->structure C_H_conn->structure long_range->structure

References

A Comparative Guide to Purity Assessment Methods for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this key synthetic building block.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and suitability for a wide range of compounds.

Data Presentation: HPLC

A typical reversed-phase HPLC (RP-HPLC) method would effectively separate this compound from its potential impurities, such as starting materials, by-products, and degradation products.

Table 1: Representative HPLC Data for Purity Assessment

ParameterValue
Purity of Main Component (%) 99.5% (by area normalization)
Retention Time (min) 5.8
Relative Retention Time of Impurity 1 0.85
Area % of Impurity 1 0.25%
Relative Retention Time of Impurity 2 1.20
Area % of Impurity 2 0.15%
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%

Note: The data presented is representative and may vary based on the specific analytical conditions and the impurity profile of the sample.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the triazole and aldehyde moieties).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (%) integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for HPLC purity assessment.

Alternative Analytical Methods

While HPLC is the primary choice, other techniques can provide orthogonal information for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. This compound is likely amenable to GC analysis. The mass spectrometer provides definitive identification of the main component and impurities.

Data Presentation: GC-MS

Table 2: Representative GC-MS Data

ParameterValue
Purity of Main Component (%) 99.4% (by FID area normalization)
Retention Time (min) 8.2
Molecular Ion (m/z) of Main Component 111.04
Key Fragment Ions (m/z) 82, 54
Detected Impurity (by MS) Unreacted starting material
Area % of Impurity 0.3%
Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (or Flame Ionization Detector - FID for quantification).

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-300 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Filter through a 0.45 µm syringe filter if necessary.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine purity without the need for a reference standard of the analyte itself. It relies on a certified internal standard.

Data Presentation: qNMR

Table 3: Representative qNMR Data

ParameterValue
Purity of Main Component (w/w %) 99.2%
Internal Standard Used Maleic Acid (certified purity)
Analyte Signal for Integration Aldehyde proton (~9.9 ppm)
Internal Standard Signal for Integration Vinylic protons (~6.3 ppm)
Measurement Uncertainty ± 0.5%
Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Comparison of Analytical Methods

Table 4: Performance Comparison of Purity Assessment Methods

FeatureHPLC-UV/DADGC-MS/FIDqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance signal intensity proportional to molar concentration
Selectivity HighVery High (with MS)High
Sensitivity HighVery HighModerate
Quantification Relative (area %) or external standardRelative (area %) or external standardAbsolute (with internal standard)
Sample Throughput HighMediumLow to Medium
Compound Volatility Not requiredRequiredNot required
Structural Info Limited (UV spectrum)Yes (mass spectrum)Yes (chemical shifts, coupling)
Destructive YesYesNo

Method Selection Logic Diagram

Method_Selection start Purity Assessment Needed volatile Is the compound volatile & thermally stable? start->volatile primary_method Is a primary method for absolute quantification required? volatile->primary_method No gc Use GC-MS volatile->gc Yes hplc Use HPLC primary_method->hplc No qnmr Use qNMR primary_method->qnmr Yes hplc->qnmr Orthogonal confirmation gc->hplc Orthogonal confirmation

Caption: Logic diagram for selecting a purity assessment method.

Conclusion

For routine quality control and purity assessment of This compound , a validated RP-HPLC method is the recommended primary technique due to its robustness, high throughput, and excellent resolving power for potential impurities. GC-MS serves as a powerful complementary method, especially for identifying volatile impurities and providing structural confirmation. qNMR is an invaluable tool for providing an orthogonal and absolute measure of purity, which is particularly useful for the qualification of reference standards. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, or high-throughput screening.

Mass Spectrometry Analysis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted fragmentation pattern under electron ionization (EI) mass spectrometry. This prediction is based on established fragmentation principles for substituted 1,2,3-triazoles and aldehydes. For comparative purposes, typical fragmentation patterns of related compound classes are also presented.

Predicted Electron Ionization Fragmentation of this compound

The mass spectrum of this compound is expected to be characterized by a discernible molecular ion peak and several key fragment ions resulting from the cleavage of the triazole ring and the carbaldehyde group. The fragmentation of substituted 1,2,3-triazoles is highly dependent on the nature and position of their substituents.[1] Common fragmentation pathways for aldehydes include α-cleavage.[2][3][4][5]

The molecular weight of this compound is 111.10 g/mol . The following table summarizes the predicted major ions in its electron ionization mass spectrum.

m/zProposed Fragment StructureFragmentation Pathway
111[M]⁺• (Molecular Ion)Ionization of the parent molecule
83[M - N₂]⁺•Loss of a neutral nitrogen molecule (N₂) from the triazole ring
82[M - CHO]⁺α-cleavage with loss of the formyl radical
55[C₃H₅N]⁺•Further fragmentation of the [M - N₂]⁺• ion
54[C₃H₄N]⁺Loss of a hydrogen atom from the m/z 55 fragment
42[C₂H₄N]⁺Cleavage of the triazole ring

Comparative Fragmentation Patterns

To provide context for the predicted fragmentation of this compound, the following table outlines common fragmentations observed in simpler, related molecules under electron ionization.

Compound ClassTypical Fragmentation PathwaysCommon Fragment Ions
Substituted 1,2,3-Triazoles Loss of N₂, loss of HCN, cleavage dependent on substituents.[1][M - N₂]⁺•, [M - HCN]⁺•, substituent-specific ions
Aromatic Aldehydes α-cleavage (loss of H• or CHO•), strong molecular ion peak.[3][4][M]⁺•, [M - 1]⁺, [M - 29]⁺
N-Methyl Heterocycles Loss of H•, CH₃•, or HCN from the ring.[M - 1]⁺, [M - 15]⁺, ring-cleavage products

Experimental Protocols

The following is a proposed protocol for the mass spectrometry analysis of this compound, based on typical methods for similar heterocyclic compounds.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Gas Chromatography (GC) Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 35-300

Visualizing Fragmentation and Workflow

To better understand the proposed molecular breakdown and the analytical process, the following diagrams are provided.

G Proposed Fragmentation Pathway of this compound M [M]⁺• (m/z 111) F1 [M - N₂]⁺• (m/z 83) M->F1 - N₂ F2 [M - CHO]⁺ (m/z 82) M->F2 - CHO• F3 [C₃H₅N]⁺• (m/z 55) F1->F3 - C₂H₂ F4 [C₂H₄N]⁺ (m/z 42) F2->F4 - C₂H₂

Caption: Predicted EI fragmentation of the target compound.

G General Workflow for GC-MS Analysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Dissolve Sample in Appropriate Solvent B Injection into GC A->B C Separation on Chromatographic Column B->C D Elution into MS Ion Source C->D E Ionization (EI, 70 eV) D->E F Mass Analysis E->F G Mass Spectrum Acquisition F->G H Fragmentation Pattern Interpretation G->H I Compound Identification H->I

Caption: Standard workflow for GC-MS analysis.

References

A Comparative Guide to Heterocyclic Aldehydes in Synthesis: Spotlight on 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures with diverse biological activities. Their utility stems from the reactivity of the aldehyde functional group, which allows for a wide array of chemical transformations, and the inherent properties of the heterocyclic scaffold that influence the molecule's physicochemical and pharmacological profile. This guide provides a comparative overview of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde and other prominent heterocyclic aldehydes—furfural, pyridine-2-carbaldehyde, and thiophene-2-carbaldehyde—with a focus on their synthesis, reactivity, and applications in drug discovery.

Introduction to a Versatile Building Block: this compound

This compound is a member of the triazole family, a class of heterocycles that are well-established pharmacophores found in numerous antifungal, antiviral, and anticancer agents. The 1,2,3-triazole moiety is known for its chemical stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. The presence of a methyl group at the N1 position enhances its lipophilicity and metabolic stability, while the aldehyde group at the C5 position provides a reactive handle for further synthetic modifications.

While direct comparative studies on the reactivity of this compound are limited in the literature, its performance can be inferred from the electronic properties of the 1,2,3-triazole ring. The triazole ring is generally considered to be electron-withdrawing, which can influence the reactivity of the attached aldehyde group.

Comparative Analysis with Common Heterocyclic Aldehydes

To provide a comprehensive perspective, we compare this compound with three widely used heterocyclic aldehydes: furfural, pyridine-2-carbaldehyde, and thiophene-2-carbaldehyde.

  • Furfural: Derived from biomass, furfural is a renewable and cost-effective starting material.[1] Its furan ring is electron-rich, which can impact the reactivity of the aldehyde. It is a versatile precursor to a range of furan-based chemicals and solvents.[1]

  • Pyridine-2-carbaldehyde: The pyridine ring is electron-deficient, which enhances the electrophilicity of the aldehyde carbon. This property makes it highly reactive in various condensation reactions.[2] It serves as a precursor to compounds of interest in coordination chemistry and pharmaceuticals.[3]

  • Thiophene-2-carbaldehyde: The thiophene ring is also electron-rich, similar to furan, but with distinct electronic and steric properties due to the presence of the sulfur atom. It is a versatile precursor to many drugs.[4]

Data Presentation: A Comparative Overview

The following tables summarize the key properties and reported reactivity of the four heterocyclic aldehydes. Data for this compound is based on available information and predictions from the electronic nature of the triazole ring.

Table 1: Physicochemical Properties

PropertyThis compoundFurfuralPyridine-2-carbaldehydeThiophene-2-carbaldehyde
Molecular Formula C4H5N3OC5H4O2C6H5NOC5H4OS
Molecular Weight 111.10 g/mol [5]96.08 g/mol 107.11 g/mol [3]112.14 g/mol
Boiling Point Not reported161.7 °C181 °C[3]198 °C
Solubility Soluble in polar organic solventsSparingly soluble in water; soluble in organic solvents[6]Soluble in water, alcohol, and ether[2]Soluble in polar solvents[7]

Table 2: Reactivity in Common Synthetic Transformations (Representative Yields)

ReactionThis compound (Predicted/Reported for analogs)FurfuralPyridine-2-carbaldehydeThiophene-2-carbaldehyde
Knoevenagel Condensation Good to excellent yields expected due to electron-withdrawing nature of the triazole ring.Good to excellent yields.[8]High yields, often used as a benchmark.Good to excellent yields.
Wittig Reaction Good yields expected.Good to excellent yields.Good yields, though can be influenced by the basicity of the ylide.Good yields.
Reductive Amination Good yields expected.High yields.High yields.High yields.
Oxidation to Carboxylic Acid Readily oxidized.Readily oxidized.Readily oxidized.Readily oxidized.

Experimental Protocols

Detailed methodologies for the synthesis of these aldehydes and their application in a key synthetic transformation are provided below.

Synthesis of Heterocyclic Aldehydes

1. Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde (as a representative for the 5-carbaldehyde)

Reaction: Oxidation of 1-methyl-1H-1,2,3-triazole-4-methanol.

Procedure:

  • To a solution of 1-methyl-1H-1,2,3-triazole-4-methanol (1 mmol) in dichloromethane (10 mL) at 0 °C, add Dess-Martin periodinane (1.2 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-1,2,3-triazole-4-carbaldehyde.

2. Synthesis of Furfural

Reaction: Acid-catalyzed dehydration of xylose from biomass.[4]

Procedure:

  • In a distillation apparatus, combine 100 g of corncobs, 400 mL of 12% aqueous sulfuric acid, and 100 g of sodium chloride.[4]

  • Heat the mixture to generate steam and distill the furfural-water azeotrope.

  • Collect the distillate and separate the furfural layer.

  • Purify the crude furfural by fractional distillation under reduced pressure.

3. Synthesis of Pyridine-2-carbaldehyde

Reaction: Oxidation of 2-picoline.[9]

Procedure:

  • Heat a mixture of 2-picoline (1 mol) and selenium dioxide (1.1 mol) in a sealed tube at 220-230 °C for 24 hours.

  • After cooling, extract the reaction mixture with diethyl ether.

  • Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

  • Purify the residue by vacuum distillation to obtain pyridine-2-carbaldehyde.

4. Synthesis of Thiophene-2-carbaldehyde

Reaction: Vilsmeier-Haack formylation of thiophene.[10]

Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 mol) in 1,2-dichloroethane (200 mL) at 0 °C, slowly add phosphorus oxychloride (1.1 mol).

  • After 30 minutes, add thiophene (1 mol) dropwise, maintaining the temperature below 10 °C.

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Cool the mixture and pour it onto crushed ice. Neutralize with aqueous sodium hydroxide.

  • Extract the product with diethyl ether, wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by vacuum distillation to yield thiophene-2-carbaldehyde.

Knoevenagel Condensation: A Comparative Reaction

General Procedure:

  • To a solution of the heterocyclic aldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a general synthetic workflow and a hypothetical signaling pathway where these heterocyclic aldehydes could be of significance.

experimental_workflow start Heterocyclic Precursor aldehyde Heterocyclic Aldehyde (e.g., this compound) start->aldehyde Synthesis reaction Condensation/Coupling (e.g., Knoevenagel, Wittig) aldehyde->reaction reagents Reaction Partners (e.g., Active Methylene Compounds, Ylides) reagents->reaction product Functionalized Heterocycle reaction->product application Drug Discovery & Materials Science product->application

Caption: A generalized workflow for the synthesis and application of functionalized heterocycles starting from a heterocyclic aldehyde.

signaling_pathway ligand Triazole-based Drug Candidate receptor Cell Surface Receptor (e.g., Kinase, GPCR) ligand->receptor Binding & Inhibition protein1 Downstream Protein 1 receptor->protein1 Signal Transduction protein2 Downstream Protein 2 protein1->protein2 nucleus Nucleus protein2->nucleus Gene Expression Changes response Cellular Response (e.g., Apoptosis, Proliferation) nucleus->response

References

Biological activity comparison of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological landscape of 1,2,3-triazole derivatives, with a focus on anticancer, antifungal, and antimicrobial activities.

While specific experimental data on the biological activities of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde derivatives are not extensively available in the current literature, the broader class of 1,2,3-triazole derivatives has been the subject of significant research. This guide provides a comparative overview of the biological activities of various 1,2,3-triazole-containing compounds, offering insights into their potential as therapeutic agents. The data presented here is based on structurally related compounds and aims to provide a valuable reference for further research and development in this area.

Anticancer Activity

The 1,2,3-triazole scaffold is a prominent feature in many compounds designed for anticancer applications.[1][2] Researchers have synthesized and evaluated a diverse range of 1,2,3-triazole derivatives, demonstrating their potential to inhibit the growth of various cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[3]

A study on 1,2,3-triazole-linked tetrahydrocurcumin derivatives revealed potent cytotoxic activity against several human cancer cell lines, including cervical (HeLa), lung (A549), liver (HepG2), and colon (HCT-116) carcinomas.[3] The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole linked Tetrahydrocurcumin (4g)HCT-116 (Colon)1.09 ± 0.17[3]
A549 (Lung)45.16 ± 0.92[3]
1,2,3-Triazole linked Tetrahydrocurcumin (4k)HeLa, A549, HepG2, HCT-116Potent Activity[3]
Phosphonate-linked 1,2,3-Triazoles (8)HT-1080 (Fibrosarcoma)15.13[5]
A549 (Lung)21.25[5]
MCF-7 (Breast)18.06[5]
MDA-MB-231 (Breast)16.32[5]
1,2,3-Triazole-amino acid conjugatesMCF7 (Breast), HepG2 (Liver)>30% inhibition at <10 µM[6]

Antifungal and Antimicrobial Activities

1,2,3-Triazole derivatives have also demonstrated significant potential as antifungal and antimicrobial agents.[7][8] Their mechanism of action in fungi often involves the inhibition of enzymes crucial for fungal cell membrane integrity.[8] The effectiveness of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/Derivative ClassFungal/Bacterial StrainMIC (µg/mL)Reference
1,2,4-Triazole Schiff Bases (4a-f)S. aureusEquivalent to Ceftriaxone[9]
1,2,4-Triazole Schiff Bases (4a, 4f)AntifungalExcellent Activity[9]
1,2,3-Triazole Phenylhydrazone (5p)R. solani0.18[7]
S. sclerotiorum2.28[7]
F. graminearum1.01[7]
P. capsici1.85[7]
1,2,3-Benzotriazine-4-one containing TriazolesC. albicans, C. neoformans0.0156 - 2.0[8]

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized chemical compounds.

Biological_Activity_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome Start Design & Synthesize 1,2,3-Triazole Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Start->Antimicrobial Data Analyze IC50 / MIC Values Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and biological evaluation of 1,2,3-triazole derivatives.

References

A Comparative Guide to Validated Analytical Methods for the Quantitative Analysis of Triazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of triazole aldehydes is crucial in various stages of drug development and research. These compounds can be key intermediates, impurities, or metabolites, and their levels must be carefully monitored. This guide provides a comprehensive comparison of the primary analytical techniques used for the quantitative analysis of triazole aldehydes: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and logical workflows to aid in method selection.

Method Comparison at a Glance

The choice between HPLC-MS/MS and GC-MS for the analysis of triazole aldehydes depends on several factors, including the analyte's volatility and thermal stability, the required sensitivity, and the complexity of the sample matrix. Triazole aldehydes, being polar and potentially thermally labile, are often more amenable to HPLC-MS/MS. However, GC-MS can be a powerful alternative, especially when coupled with a derivatization step to enhance volatility and thermal stability.

FeatureHPLC-MS/MSGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis.
Applicability to Triazole Aldehydes Highly suitable for polar, non-volatile, and thermally labile triazole aldehydes. Direct analysis is often possible.Suitable for volatile and thermally stable triazole aldehydes. Derivatization is typically required for polar aldehydes to increase volatility.
Sample Preparation Often simpler, involving protein precipitation, filtration, or solid-phase extraction (SPE).[1]More complex, usually requiring a derivatization step to convert the aldehyde to a more volatile and thermally stable derivative.
Sensitivity Generally offers high sensitivity, with Limits of Quantification (LOQs) in the low µg/L to ng/L range.[2]High sensitivity can be achieved, particularly with selective derivatizing agents and sensitive detectors. LOQs can be in the low µg/L range.
Selectivity Excellent, especially with Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.[2]High, particularly with mass spectrometric detection. Derivatization can also enhance selectivity.
Matrix Effects Can be significant, potentially causing ion suppression or enhancement. Use of internal standards is crucial.Can be less prone to matrix effects compared to ESI-MS, but matrix components can still interfere.
Analysis Time Typically longer run times compared to GC-MS.Generally faster run times.

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantitative analysis of triazole derivatives and aldehydes using HPLC-MS/MS and GC-MS. Note that specific values can vary depending on the analyte, matrix, and instrumentation.

ParameterHPLC-MS/MS (for Triazole Metabolites)GC-MS (for Aldehydes with Derivatization)
Limit of Quantification (LOQ) 0.01 mg/kg in plant matrices[2], 1.1 µg/kg in soil[3], 0.25-0.5 mg/L in serum[1]13-180 µg/L in milk (for triazole pesticides)[4]
Linearity (R²) > 0.99[5][6]> 0.99
Accuracy (Recovery %) 83-97% in soil[3]80-120% is a typical acceptable range.
Precision (%RSD) < 7.8% in soil[3]< 15% is generally acceptable.

Logical Workflow for Method Selection

The selection of an appropriate analytical method for a triazole aldehyde should be a systematic process based on the analyte's properties and the analytical requirements.

Method Selection for Triazole Aldehyde Analysis cluster_start Start cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_validation Validation and Analysis Start Define Analyte and Matrix Volatility Assess Volatility and Thermal Stability Start->Volatility HPLC_MS HPLC-MS/MS Volatility->HPLC_MS Low Volatility / Thermally Labile GC_MS GC-MS with Derivatization Volatility->GC_MS Volatile / Thermally Stable Develop_Validate Method Development and Validation HPLC_MS->Develop_Validate GC_MS->Develop_Validate Analysis Quantitative Analysis Develop_Validate->Analysis

Choosing an analytical method for triazole aldehydes.

Experimental Workflow Diagram

The general workflow for the quantitative analysis of triazole aldehydes in a given matrix involves several key steps from sample receipt to final data reporting.

General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Prep Sample Collection and Homogenization Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample_Prep->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography No (Direct for HPLC) Derivatization->Chromatography Yes Detection Mass Spectrometric Detection (MS/MS or MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Reporting Data Review and Reporting Quantification->Reporting

A typical workflow for triazole aldehyde analysis.

Detailed Experimental Protocols

Below are representative protocols for the analysis of a triazole aldehyde, such as 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, in a biological matrix (e.g., plasma).

Protocol 1: HPLC-MS/MS Method

This method is suitable for the direct analysis of polar triazole aldehydes.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These would be specific to the triazole aldehyde and its internal standard and would need to be optimized by direct infusion. For 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (MW: 173.17), a potential precursor ion would be m/z 174.1 [M+H]⁺. Product ions would be determined experimentally.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.

Protocol 2: GC-MS Method with Derivatization

This method is applicable if the triazole aldehyde is sufficiently volatile or can be made so through derivatization.

  • Sample Preparation and Derivatization:

    • Extract the triazole aldehyde from the plasma sample using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Evaporate the extract to dryness.

    • Derivatization: Add 100 µL of a derivatizing agent solution, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent, along with a catalyst (e.g., pyridine).

    • Incubate the mixture at 60-70°C for 1 hour to form the oxime derivative.

    • After cooling, the derivative can be extracted into a non-polar solvent like hexane for injection into the GC-MS.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C, holding for 1 minute, then ramping to 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required selectivity and sensitivity. Specific ions for the derivatized triazole aldehyde would be monitored.

  • Validation Parameters:

    • The complete method, including the derivatization step, should be validated for linearity, accuracy, precision, and selectivity.

Conclusion

Both HPLC-MS/MS and GC-MS are viable techniques for the quantitative analysis of triazole aldehydes. HPLC-MS/MS is often the more direct approach due to the polar nature of these compounds. However, GC-MS with derivatization can provide excellent sensitivity and resolution. The choice of method should be guided by the specific analytical needs, available instrumentation, and the physicochemical properties of the triazole aldehyde . For robust and reliable data, thorough method validation is essential regardless of the chosen technique.

References

Comparative study of catalysts for 1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Catalysts for 1,2,3-Triazole Synthesis via Azide-Alkyne Cycloaddition

The synthesis of 1,2,3-triazoles through the azide-alkyne cycloaddition (AAC) reaction has become a cornerstone of modern chemistry, with wide-ranging applications in drug discovery, materials science, and bioconjugation.[1] The development of catalytic methods has revolutionized this transformation, offering high efficiency, regioselectivity, and milder reaction conditions compared to the thermal Huisgen cycloaddition.[2][3] This guide provides a comparative overview of the most prominent catalytic systems, focusing on copper- and ruthenium-based catalysts, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

Introduction to Catalytic Azide-Alkyne Cycloaddition

The uncatalyzed thermal cycloaddition of azides and alkynes typically requires harsh conditions and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[3] The advent of catalysis has addressed these limitations, with two main pathways dominating the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a prime example of "click chemistry," selectively yields 1,4-disubstituted 1,2,3-triazoles.[3] The active catalyst is the Cu(I) ion, which can be introduced directly or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1] CuAAC reactions are known for their high yields, broad functional group tolerance, and mild reaction conditions, often proceeding at room temperature in aqueous media.[4]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, RuAAC provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[5] This method typically employs ruthenium(II) complexes, such as [Cp*RuCl] derivatives, as catalysts.[6] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding the scope of accessible triazole structures.[5]

Comparative Performance of Catalysts

The choice of catalyst significantly impacts the efficiency, regioselectivity, and substrate scope of the triazole synthesis. Below is a comparative summary of various homogeneous and heterogeneous copper and ruthenium catalysts.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium, generally leading to high activity and selectivity.

Catalyst SystemCatalyst Loading (mol%)SolventTimeYield (%)RegioisomerReference
Copper-Based
CuSO₄·5H₂O / Na-Ascorbate0.1THF/H₂O/t-BuOH48 h>951,4-[7]
CuI10H₂O6 h60-951,4-[8]
[Cu(IPr)Cl]Not specifiedNeat or Solvent<2 h (heated)High1,4-[9]
CuClNot specifiedNeat or Solvent<2 h (heated)High1,4-[9]
Ruthenium-Based
CpRuCl(PPh₃)₂22THF4 h331,5-[1]
CpRuCl(COD)10-20DMF8 h67-881,5-[1]
[Cp*RuCl]₄1-5Benzene or Toluene0.5-24 hHigh1,5-[5]
Heterogeneous Catalysts

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the product and the potential for catalyst recycling and reuse.

Catalyst SystemCatalyst LoadingSolventTimeYield (%)RegioisomerReusabilityReference
Copper-Based
Cu@N-CNot specifiedt-BuOH/H₂ONot specifiedHigh1,4-Up to 4 times[2]
Cu₂O/HTNT-7Not specifiedH₂ONot specifiedExcellent1,4-Not specified[2]
Cu-CANS0.5 mol%H₂O6 h60-951,4-Not specified[8]
SiO₂-AT-Cu(I)0.2 mol%H₂O2-4 h96-981,4-Not specified[8]
NHC-Cu/GO-IL1 mol%H₂O/EtOH1 h89-991,4-Up to 10 times[8]
Fe₃O₄@AG/AP-Cu(I)50 mgH₂O1 h951,4-Up to 6 times[10]
Ruthenium-Based
SBA-15-Tz-Ru(II)TPPNot specifiedH₂ONot specifiedExcellent1,4-Up to 5 times

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these catalytic systems.

Synthesis of a 1,4-Disubstituted 1,2,3-Triazole using CuSO₄/Sodium Ascorbate (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide using a common in situ generated Cu(I) catalyst.[11]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Azide (e.g., 1-azidopropane, 1.1 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol)

  • Sodium ascorbate (0.2 mmol)

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

  • Add the azide (1.1 mmol) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in 1 mL of water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in 1 mL of water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Once the reaction is complete, add 10 mL of water to the mixture and extract with DCM or EtOAc (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of a 1,5-Disubstituted 1,2,3-Triazole using Cp*RuCl(PPh₃)₂ (RuAAC)

This protocol outlines the synthesis of a 1,5-disubstituted 1,2,3-triazole from an azide and a terminal alkyne using a common ruthenium catalyst.[1]

Materials:

  • Alkyne (e.g., compound 1 from the reference, 0.20 mmol)

  • Azide (e.g., compound 2 from the reference, 0.20 mmol)

  • Cp*RuCl(PPh₃)₂ (0.044 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, dissolve the alkyne (0.20 mmol) and the azide (0.20 mmol) in 0.3 mL of anhydrous THF in a reaction vessel.

  • In a separate vial, dissolve Cp*RuCl(PPh₃)₂ (0.044 mmol) in 1.7 mL of anhydrous THF.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction solution at 60 °C for 4 hours.

  • After cooling to room temperature, remove the volatile components under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 5:1 to 2:1 v/v) as the eluent to obtain the pure 1,5-disubstituted 1,2,3-triazole.

Visualizing the Workflow and Catalyst Comparison

To better understand the experimental process and the relationship between different catalyst types, the following diagrams are provided.

G cluster_start Reactant Preparation cluster_catalyst Catalyst Selection & Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Azide and Alkyne Solvent Choose Solvent System Reactants->Solvent Catalyst Select Catalyst (Cu-based or Ru-based) Solvent->Catalyst Addition Add Catalyst to Reaction Catalyst->Addition Reaction Stir at Appropriate Temperature Addition->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Quench Reaction & Extract Product Monitor->Workup Purify Purify by Chromatography Workup->Purify Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis

Caption: General experimental workflow for catalyst comparison in 1,2,3-triazole synthesis.

G cluster_catalysts Catalysts for 1,2,3-Triazole Synthesis cluster_cu_props Copper Catalyst Properties cluster_ru_props Ruthenium Catalyst Properties Cu Copper-Based Catalysts Cu_Regio 1,4-Regioisomer Cu->Cu_Regio Cu_Type Homogeneous (e.g., CuSO4) Heterogeneous (e.g., Cu/Support) Cu->Cu_Type Cu_Adv High Yields Mild Conditions Aqueous Media Cu->Cu_Adv Ru Ruthenium-Based Catalysts Ru_Regio 1,5-Regioisomer Ru->Ru_Regio Ru_Type Homogeneous (e.g., Cp*RuCl) Ru->Ru_Type Ru_Adv Internal Alkynes Tolerated Complementary Regioselectivity Ru->Ru_Adv

Caption: Comparison of Copper- and Ruthenium-based catalysts for 1,2,3-triazole synthesis.

Conclusion

The catalytic synthesis of 1,2,3-triazoles offers a powerful and versatile platform for molecular construction. The choice between copper- and ruthenium-based catalysts is primarily dictated by the desired regioisomer of the triazole product. CuAAC reactions are well-established for the synthesis of 1,4-disubstituted triazoles, with a wide array of highly efficient homogeneous and heterogeneous catalysts available. For the synthesis of 1,5-disubstituted triazoles, RuAAC is the method of choice, also offering the advantage of accommodating internal alkynes. The development of heterogeneous catalysts for both CuAAC and RuAAC is a significant advancement, addressing key challenges of catalyst separation and reusability, thereby contributing to more sustainable and cost-effective synthetic processes. This guide provides the necessary data and protocols to enable researchers to make informed decisions in selecting the most suitable catalytic system for their synthetic targets.

References

Comparative Efficacy of Triazole Derivatives in Antimicrobial Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents, heterocyclic compounds, particularly triazole derivatives, have garnered significant attention within the scientific community. This guide provides a comparative analysis of the antimicrobial efficacy of 1,2,3-triazole and 1,2,4-triazole derivatives against various microbial pathogens, supported by experimental data from recent studies. While specific data for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is not extensively available in the reviewed literature, this guide will focus on the broader classes of 1,2,3- and 1,2,4-triazole derivatives to provide a valuable comparative context for researchers in drug development.

The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1][2] This quantitative measure allows for a direct comparison of the potency of different compounds.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various triazole derivatives against a selection of bacterial and fungal strains, as reported in the scientific literature. For context, the MIC values of standard antimicrobial agents are also included where available.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL) of Ref.
1,2,3-Triazole Derivatives
Indole-linked 1,2,3-triazole (5e, 5h, 5i)Acinetobacter baumannii10Chloramphenicol>10
Metronidazole-1H-1,2,3-triazole (5b, 5c, 5e)Fungi & BacteriaPotent InhibitionMetronidazole-
Benzooxepine-1,2,3-triazole (4c)Staphylococcus aureus3.82 µM--
Benzooxepine-1,2,3-triazole (4d)Staphylococcus aureus3.59 µM--
Benzooxepine-1,2,3-triazole (4k)Escherichia coli6.20 µM--
1,2,4-Triazole Derivatives
N-allyl derivativeMycobacterium smegmatis3.25Isoniazid5
N-allyl derivativeMycobacterium tuberculosis4-32Levofloxacin0.03-8
4-[(3-nitrobenzylidene)amino] derivativeStaphylococcus aureus0.264 mMAmpicillin-
4-[(3-nitrobenzylidene)amino] derivativeStreptococcus pyogenes0.132 mMAmpicillin-
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e)Staphylococcus aureus-Streptomycin-
Fused 1,2,4-triazole derivativeVarious Bacteria3.12-25--

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The two most common methods are broth dilution and disk diffusion.[1][3][4]

Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5]

  • Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in tubes or microtiter plates.[5]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).

  • Inoculation: Each dilution of the antimicrobial agent is inoculated with the prepared microbial suspension.[1] A growth control (no antimicrobial agent) and a sterility control (no inoculum) are also included.

  • Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[1]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[2]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.[1][4]

  • Inoculum Preparation and Plating: A standardized microbial suspension is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[2]

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[4]

  • Incubation: The plates are incubated under suitable conditions, allowing the antimicrobial agent to diffuse into the agar and inhibit microbial growth.[3]

  • Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Standardized Microbial Inoculum C Inoculate Dilutions with Microorganism A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Optimal Temperature and Duration C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of Antimicrobial Susceptibility Testing.

Conclusion

The available data indicates that both 1,2,3-triazole and 1,2,4-triazole scaffolds are promising for the development of new antimicrobial agents.[6][7][8] Derivatives of both isomers have demonstrated significant activity against a range of bacterial and fungal pathogens.[9][10][11] The efficacy of these compounds is highly dependent on the specific substitutions on the triazole ring, highlighting the importance of structure-activity relationship studies in designing novel and potent antimicrobial drugs. Further research into a wider array of substituted 1,2,3-triazoles, including compounds like this compound, is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to Modern Triazole Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of triazoles, a key scaffold in medicinal chemistry and materials science, is a critical process. This guide provides an objective comparison of emerging synthesis methodologies against established protocols, supported by experimental data, to aid in the selection of the most efficient and suitable method for a given application.

The formation of the triazole ring can be achieved through various synthetic routes, each with its own set of advantages and limitations. Classical methods, such as the Huisgen 1,3-dipolar cycloaddition, have laid the groundwork for triazole synthesis. The advent of "click chemistry" popularized the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which remains a cornerstone for its reliability and high yields.[1][2] However, recent advancements have focused on improving reaction conditions, reducing environmental impact, and enhancing efficiency through techniques like microwave-assisted, ultrasound-assisted, and metal-free synthesis.[3][4] This guide will delve into a comparative analysis of these methods.

Performance Metrics: A Head-to-Head Comparison

The choice of a synthetic method is often dictated by factors such as reaction yield, time, temperature, and the required catalytic conditions. The following tables summarize the quantitative data for established and emerging triazole synthesis protocols.

Table 1: Comparison of Established Triazole Synthesis Methods

MethodTypical Yield (%)Reaction TimeTemperature (°C)CatalystKey AdvantagesKey Disadvantages
Huisgen 1,3-Dipolar Cycloaddition (Thermal) Mixture of regioisomers18 - 24 hours98 - 100NoneMetal-freeLow regioselectivity, harsh conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 90 - 99Minutes to hoursRoom Temperature - 45Cu(I) salts (e.g., CuSO₄ + sodium ascorbate)High regioselectivity (1,4-isomer), mild conditions, high yields[1][3]Requires copper catalyst, potential for metal contamination

Table 2: Comparison of New-Generation Triazole Synthesis Methods

MethodTypical Yield (%)Reaction TimeTemperature (°C)Catalyst/ConditionsKey AdvantagesKey Disadvantages
Microwave-Assisted Synthesis 81 - 961 - 15 minutes100 - 160Often Cu(I) catalyzed, can be catalyst-freeDrastically reduced reaction times, high yields[3][5]Requires specialized microwave reactor
Ultrasound-Assisted Synthesis 75 - 9310 - 80 minutes45 - 60Often Cu(I) catalyzedReduced reaction times, improved yields compared to conventional heating[6][7]Requires ultrasonic equipment
Metal-Free Synthesis Good to excellentVariesVariesOrganocatalysts, iodine-mediatedAvoids metal contaminationCan require specific substrates or harsher conditions than catalyzed methods[2][4]
Electro-Assisted Synthesis 78 - 92~ 60 minutesRoom TemperatureCopper foil electrodeHigh yields in short time, in-situ catalyst generationRequires electrochemical setup

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for the reproducibility of synthetic protocols. Below are representative experimental procedures for the key methods discussed.

Established Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a common method using in situ generation of the active copper(I) catalyst from copper(II) sulfate and a reducing agent.[8]

Materials:

  • Azide of choice

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol and deionized water)

Procedure:

  • Dissolve the alkyne (1.0 mmol, 1.0 eq.) in the chosen solvent system (4 mL).

  • Add the azide (1.0 mmol, 1.0 eq.) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

New-Generation Protocol: Microwave-Assisted Triazole Synthesis

This protocol outlines a rapid synthesis of 1,2,4-triazoles using a microwave reactor.[9]

Materials:

  • Hydrazine derivative (1 mmol)

  • Formamide (20 mmol)

Procedure:

  • In a microwave-safe reaction vial, add the hydrazine derivative and formamide.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes.

  • After cooling, the reaction mixture can be subjected to standard aqueous work-up and purification by chromatography to isolate the desired 1,2,4-triazole.

New-Generation Protocol: Ultrasound-Assisted Triazole Synthesis

This protocol describes a copper-catalyzed three-component reaction under ultrasonic irradiation.[10]

Materials:

  • Alkyl halide (0.50 mmol)

  • Sodium azide (0.50 mmol)

  • Terminal alkyne (0.50 mmol)

  • Cu(I) catalyst (e.g., [CuI(PPh₃)]₄, 1 mol%)

  • Distilled water (2.0 mL)

Procedure:

  • Combine the alkyl halide, sodium azide, terminal alkyne, and Cu(I) catalyst in a reaction vessel with distilled water.

  • Place the vessel in an ultrasonic bath operating at a specified frequency and power (e.g., 20 kHz, 300 W).

  • Irradiate the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, perform a standard work-up procedure involving extraction with an organic solvent, washing, drying, and concentration.

  • Purify the product by column chromatography.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in method selection, the following diagrams illustrate a general workflow for triazole synthesis and a logical decision tree.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Synthesis Method reactants Prepare Azide and Alkyne/Other Precursors start->reactants reagents Prepare Catalyst, Solvents, and other Reagents reactants->reagents setup Set up Reaction Vessel reagents->setup reaction Combine Reactants and Reagents under Optimized Conditions (Temperature, Time, Atmosphere) setup->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) reaction->monitoring quench Quench Reaction (if necessary) monitoring->quench extraction Extraction and Washing quench->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Column Chromatography, Recrystallization, etc.) drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield Calculate Yield characterization->yield

Caption: General experimental workflow for triazole synthesis.

G start Start: Need to Synthesize a Triazole metal_tolerance Is metal contamination a concern? start->metal_tolerance speed_priority Is rapid synthesis a priority? metal_tolerance->speed_priority No metal_free Use Metal-Free Synthesis metal_tolerance->metal_free Yes regioselectivity_needed Is specific regioselectivity (1,4- or 1,5-isomer) required? speed_priority->regioselectivity_needed No equipment_available Are specialized reactors (microwave, ultrasonic) available? speed_priority->equipment_available Yes thermal_huisgen Use Thermal Huisgen Cycloaddition (if regioselectivity is not critical) regioselectivity_needed->thermal_huisgen No cuaac Use CuAAC regioselectivity_needed->cuaac Yes (1,4-isomer) equipment_available->regioselectivity_needed No microwave Use Microwave-Assisted Synthesis equipment_available->microwave Microwave ultrasound Use Ultrasound-Assisted Synthesis equipment_available->ultrasound Ultrasonic

Caption: Decision tree for selecting a triazole synthesis method.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS No. 202931-88-2), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are paramount to mitigate these risks. The primary disposal method for this compound is through an approved waste disposal plant.[1]

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationPrecautionary Statement Highlights
Acute Oral Toxicity Harmful if swallowed (H302)[1][2]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Skin Irritation Causes skin irritation (H315)[1][2]Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Eye Irritation Causes serious eye irritation (H319)[1][2]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Respiratory Irritation May cause respiratory irritation (H335)[1][2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound and its contaminated containers.

  • Personal Protective Equipment (PPE): Before initiating the disposal process, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix this chemical waste with other waste streams.

  • Container Management:

    • The original container, or a suitable alternative, should be used for waste collection. Ensure the container is in good condition and can be tightly sealed.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Do not discharge the chemical or its container into sewer systems.[3]

  • Decontamination of Empty Containers:

    • Containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[3]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste decontaminate_container Decontaminate Empty Container (e.g., Triple Rinse) collect_waste->decontaminate_container For Empty Containers contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs transport Arrange for Professional Pickup and Disposal contact_ehs->transport end End: Proper Disposal Complete transport->end recycle_recondition Recycle or Recondition decontaminate_container->recycle_recondition landfill Puncture and Dispose in Sanitary Landfill decontaminate_container->landfill

References

Essential Safety and Operational Guide for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary when there is a risk of splashing.[2][3]
Skin Protection Wear appropriate protective gloves to prevent skin exposure. Nitrile or other chemically resistant gloves are recommended.[2][3] Wear a lab coat or a full suit protecting against chemicals to prevent skin exposure.[3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[3][4]

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.[3] Store away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[5]

Handling and Use
  • Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Safe Handling Practices: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][5] Use explosion-proof electrical, ventilating, and lighting equipment.[3] Avoid contact with eyes, skin, and clothing.[3][4] Avoid ingestion and inhalation.[3][4] Wash hands thoroughly after handling.[3][4]

Accidental Release Measures
  • Spill Cleanup: In case of a spill, immediately evacuate the area and remove all sources of ignition.[3] Ventilate the area. Wear appropriate PPE, including respiratory protection.[3]

  • Containment: Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container.[3]

Disposal
  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[7]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Assemble Equipment Assemble Necessary Equipment and Reagents Prepare Hood->Assemble Equipment Transfer Chemical Transfer Chemical Inside Fume Hood Assemble Equipment->Transfer Chemical Perform Reaction Perform Experiment/ Reaction Transfer Chemical->Perform Reaction Monitor Monitor Reaction Perform Reaction->Monitor Quench Reaction Quench Reaction (if applicable) Monitor->Quench Reaction Segregate Waste Segregate Chemical Waste Quench Reaction->Segregate Waste Dispose Waste Dispose of Waste in Designated Containers Segregate Waste->Dispose Waste Decontaminate Decontaminate Work Area and Equipment Dispose Waste->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE

Caption: Standard laboratory workflow for safe handling of the chemical.

Logical Relationship of Safety Measures

The following diagram illustrates the logical hierarchy and relationship of safety measures to be implemented when working with this compound.

Hierarchy of Safety Controls Elimination Elimination/Substitution (Most Effective) Engineering Controls Engineering Controls Elimination->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Fume Hood Chemical Fume Hood Engineering Controls->Fume Hood Ventilation Proper Ventilation Engineering Controls->Ventilation PPE Personal Protective Equipment (Least Effective) Administrative Controls->PPE SOPs Standard Operating Procedures (SOPs) Administrative Controls->SOPs Training Proper Training Administrative Controls->Training Gloves Gloves PPE->Gloves Goggles Goggles/Face Shield PPE->Goggles Lab Coat Lab Coat PPE->Lab Coat Respirator Respirator PPE->Respirator

Caption: Hierarchy of controls for mitigating chemical exposure risks.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Reactant of Route 2
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.